Product packaging for Irbesartan-d4(Cat. No.:CAS No. 1216883-23-6)

Irbesartan-d4

Cat. No.: B602480
CAS No.: 1216883-23-6
M. Wt: 432.6 g/mol
InChI Key: YOSHYTLCDANDAN-WQKXEYJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Irbesartan-d4 is intended for use as an internal standard for the quantification of irbesartan by GC- or LC-MS. Irbesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM). It is an insurmountable antagonist of AT1, as its antagonism cannot be overcome by increasing concentrations of angiotensin II. Irbesartan (3, 10, and 30 mg/kg) reduces blood pressure in stroke-prone spontaneously hypertensive rats and increases survival of SPSH rats fed a high-salt low-protein diet. It also reduces plaque formation, collagen content, as well as the increased expression of the AT1 receptor, PDGF-b, MCP-1, and VCAM-1 in a model of diabetes-induced atherosclerosis using apolipoprotein E (ApoE) knockout mice with diabetes induced by streptozotocin (STZ; ). Formulations containing irbesartan have been used, alone and in combination with diuretics, in the treatment of hypertension.>The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N6O B602480 Irbesartan-d4 CAS No. 1216883-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-WQKXEYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670085
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216883-23-6
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is Irbesartan-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Irbesartan-d4, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. Its primary application in research is as an internal standard for the quantitative analysis of Irbesartan in biological matrices, a critical component of pharmacokinetic and bioequivalence studies.

Core Concepts: The Role of Deuterated Internal Standards

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.

This compound possesses the same chemical structure and properties as Irbesartan, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, the four deuterium atoms increase its molecular weight, allowing it to be differentiated from the unlabeled Irbesartan by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects.

Primary Use in Research: Pharmacokinetic and Bioanalytical Assays

This compound is predominantly used as an internal standard in the development and validation of bioanalytical methods for the quantification of Irbesartan in biological samples like plasma and urine.[1][2] These methods are fundamental to pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of Irbesartan is crucial for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).

Quantitative Data for Bioanalytical Methods

The following table summarizes typical quantitative parameters for the analysis of Irbesartan using this compound as an internal standard with LC-MS/MS.

ParameterIrbesartanThis compound (Internal Standard)Reference
Precursor Ion (m/z) 429.1433.5[2]
Product Ion (m/z) 206.9193.0[3][4]
Ionization Mode Positive or Negative Electrospray (ESI)Positive or Negative Electrospray (ESI)[4][5]

Experimental Protocols

A validated LC-MS/MS method is essential for the reliable quantification of Irbesartan in biological samples. Below is a representative experimental protocol.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot (typically 5-20 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD 100 x 4.6 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.[2][6]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[4][6]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.[6]

Mass Spectrometry Conditions
  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Irbesartan: Monitor the transition from the precursor ion (e.g., m/z 429.1) to a specific product ion (e.g., m/z 206.9).[3]

    • This compound: Monitor the transition from its precursor ion (e.g., m/z 433.5) to a characteristic product ion (e.g., m/z 193.0).[2][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the quantification of Irbesartan in plasma using this compound.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan is an angiotensin II receptor blocker (ARB).[7] It exerts its therapeutic effect by selectively blocking the AT1 receptor in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.[7][8]

raas_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin (from Kidney) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE (from Lungs) at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase irbesartan Irbesartan irbesartan->at1_receptor Blocks

Caption: Mechanism of action of Irbesartan within the Renin-Angiotensin-Aldosterone System.

References

An In-depth Technical Guide to Irbesartan-d4: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Irbesartan-d4, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document details its chemical and physical properties, structure, and primary applications, with a focus on its use as an internal standard in pharmacokinetic and bioanalytical studies.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of Irbesartan, where four hydrogen atoms on the phenyl ring of the biphenyl-methyl group have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Irbesartan in biological matrices using mass spectrometry-based methods.[2][3]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
IUPAC Name 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one[1]
CAS Number 1216883-23-6[1][2][3][4]
Molecular Formula C₂₅H₂₄D₄N₆O[2][3][4]
Molecular Weight 432.55 g/mol , 432.6 g/mol [3][4][5]
Physical Form A solid; White to Off-White Solid[2][6]
Purity ≥99% deuterated forms (d₁-d₄); >95% (HPLC)[2][4]
Solubility DMSO: ≥ 14 mg/mL; Methanol: Soluble (with heating); Ethanol: ≥ 0.5 mg/mL; DMF: ≥ 20 mg/mL[2]
Storage Conditions Store at -20°C for short-term (1 month); Store at -80°C for long-term (6 months); Refrigerator (2-8°C) for long-term storage[1]
Unlabeled CAS Number 138402-11-6[4]
Synonyms BMS-186295-d4, SR-47436-d4, Aprovel-d4

Chemical Structure

This compound shares the same fundamental structure as its parent compound, Irbesartan. The key distinction is the incorporation of four deuterium atoms on the benzyl ring, which provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical behavior or chromatographic retention time.

Structure of this compound:

  • Core: A spirocyclic imidazole derivative connected to a biphenyl-tetrazole moiety.

  • Isotopic Labeling: The four deuterium atoms are located at the 2', 3', 5', and 6' positions of the phenyl group attached to the methyl linker.[2]

Mechanism of Action of Parent Compound: Irbesartan

Irbesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM).[2] It functions by blocking the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. By inhibiting the binding of angiotensin II to the AT1 receptor, Irbesartan prevents vasoconstriction, aldosterone release, and other pressor effects, ultimately leading to a reduction in blood pressure.[1][7][8] This mechanism makes it an effective treatment for hypertension and diabetic nephropathy.[1][9]

The following diagram illustrates the Renin-Angiotensin System and the point of intervention by Irbesartan.

Figure 1: Mechanism of Action of Irbesartan in the Renin-Angiotensin System cluster_enzymes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction activates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (from Lungs) ACE->Angiotensin_I Irbesartan Irbesartan / this compound Irbesartan->AT1_Receptor BLOCKS

Caption: Irbesartan blocks the AT1 receptor, preventing Angiotensin II binding.

Experimental Protocols and Applications

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Irbesartan in complex biological samples, such as plasma or urine, via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][5]

General Bioanalytical Workflow using LC-MS/MS

The use of a SIL-IS like this compound is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[10]

The diagram below outlines a typical workflow for quantifying Irbesartan using this compound.

Figure 2: Bioanalytical Workflow for Irbesartan Quantification cluster_LCMS LC-MS/MS System Start Start: Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Extraction Sample Preparation (e.g., Solid Phase Extraction) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Separation Chromatographic Separation (HPLC/UPLC) Analysis->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Ionization Quantification Data Processing & Quantification Detection->Quantification Result Result: Irbesartan Concentration Quantification->Result

Caption: Workflow for quantifying Irbesartan using this compound as an internal standard.

Detailed Experimental Method: LC-MS/MS Quantification

While specific parameters vary between laboratories, a representative protocol for the quantification of Irbesartan in human plasma is detailed below. This method is based on common practices for bioanalytical assays.[10][11]

1. Preparation of Stock and Working Solutions:

  • Irbesartan Stock: Accurately weigh and dissolve Irbesartan standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • This compound Stock (IS): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a methanol/water mixture to create calibration curve standards and quality control (QC) samples at various concentrations. The IS working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Solid Phase Extraction - SPE):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.[10]

  • Vortex the mixture.

  • Add a buffer (e.g., 0.2 N sodium hydroxide) to alkalinize the sample, then vortex and centrifuge.[10]

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes (Irbesartan and this compound) with a strong organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume (e.g., 250 µL) of the mobile phase.[10]

3. LC-MS/MS Conditions:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions (Example):

    • Irbesartan: Q1: 429.2 -> Q3: 207.1

    • This compound: Q1: 433.2 -> Q3: 211.1

4. Data Analysis and Quantification:

  • Integrate the peak areas for both Irbesartan and this compound for each sample.

  • Calculate the peak area ratio (Irbesartan / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of Irbesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship and Application Context

The utility of this compound is fundamentally tied to its relationship with the non-labeled parent drug. The diagram below clarifies this relationship and its central role in pharmacokinetic studies, which are essential in drug development to understand a drug's absorption, distribution, metabolism, and excretion (ADME).[1]

Figure 3: Role of this compound in Pharmacokinetic Studies Irbesartan Irbesartan (Analyte of Interest) Application Internal Standard for LC-MS/MS Quantification Irbesartan->Application Irbesartan_d4 This compound (Stable Isotope Label) Properties Co-eluting Chemically Identical Different Mass Irbesartan_d4->Properties Irbesartan_d4->Application PK_Study Pharmacokinetic (PK) Studies Application->PK_Study Outcome Accurate Drug Concentration Profile PK_Study->Outcome

Caption: this compound serves as an ideal internal standard for quantifying Irbesartan.

References

An In-depth Technical Guide to the Core Differences Between Irbesartan and Irbesartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinctions between Irbesartan and its deuterated analog, Irbesartan-d4. The focus is on the structural, physicochemical, and analytical differences, with a particular emphasis on the application of this compound in quantitative bioanalysis.

Introduction: The Significance of Isotopic Labeling

Irbesartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension. This compound is a stable isotope-labeled version of Irbesartan, where four hydrogen atoms have been replaced by deuterium atoms. This seemingly subtle modification has profound implications for its application in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies. The primary role of this compound is to serve as an internal standard in mass spectrometry-based assays for the precise quantification of Irbesartan in biological matrices.[1][2]

Structural and Physicochemical Distinctions

The core structural difference lies in the isotopic substitution on the benzyl group of the biphenylmethyl moiety. This substitution results in a nominal mass increase of four Daltons for this compound compared to Irbesartan.

Table 1: Physicochemical Properties of Irbesartan and this compound

PropertyIrbesartanThis compoundReference
Chemical Formula C₂₅H₂₈N₆OC₂₅H₂₄D₄N₆O[3]
Molecular Weight 428.53 g/mol 432.55 g/mol [2]
Monoisotopic Mass 428.2325 g/mol 432.2573 g/mol
Appearance White to off-white crystalline powderWhite to off-white solid[3]
Solubility Practically insoluble in water, slightly soluble in alcohol and methylene chlorideSoluble in DMSO and DMF[3]

While the isotopic labeling does not significantly alter the macroscopic physicochemical properties such as solubility and appearance, the difference in mass is the critical feature exploited in mass spectrometry.

Pharmacokinetics and Pharmacodynamics: A Tale of Two Analogs

From a pharmacological perspective, the deuteration of Irbesartan is not intended to alter its mechanism of action or its pharmacokinetic and pharmacodynamic profiles. This compound, like Irbesartan, is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] The kinetic isotope effect, which can sometimes alter the metabolism of deuterated compounds, is generally considered negligible in the case of this compound, making it an ideal internal standard that co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

Synthesis Overview

Synthesis of Irbesartan

The synthesis of Irbesartan has been extensively documented in scientific literature and patents. A common synthetic route involves the following key steps:

  • Formation of the biphenyl intermediate: This is often achieved through a Suzuki coupling reaction.

  • Introduction of the tetrazole ring: This is typically accomplished by the reaction of a cyano group with an azide, such as sodium azide or tributyltin azide.

  • Alkylation: The final step involves the alkylation of the spiro-imidazole moiety with the biphenylmethyl group.

Numerous variations and improvements on this general scheme exist to enhance yield, purity, and safety.[4]

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature as a specialized analytical standard. However, the synthesis would logically involve the use of a deuterated starting material. The four deuterium atoms in this compound are located on the phenyl ring of the biphenylmethyl group. Therefore, the synthesis would likely involve a deuterated analog of a key intermediate, such as 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl, where the four hydrogens on the bromomethyl-substituted phenyl ring are replaced with deuterium. This deuterated intermediate would then be used in the final alkylation step to produce this compound.

The Role of this compound in Quantitative Bioanalysis

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Irbesartan in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

Principle of Stable Isotope Dilution with LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. The principle relies on the fact that the deuterated standard is chemically identical to the analyte and therefore exhibits:

  • Identical chromatographic retention time: Irbesartan and this compound co-elute from the LC column.

  • Similar extraction recovery: Both compounds are extracted from the biological matrix with the same efficiency.

  • Comparable ionization efficiency and matrix effects: Any suppression or enhancement of the signal in the mass spectrometer due to the sample matrix affects both the analyte and the internal standard to the same extent.

By adding a known amount of this compound to the unknown sample, the ratio of the analyte signal to the internal standard signal can be used to accurately determine the concentration of Irbesartan, effectively correcting for any variations during sample preparation and analysis.

Experimental Protocol: Quantification of Irbesartan in Human Plasma

The following is a representative experimental protocol for the quantification of Irbesartan in human plasma using this compound as an internal standard, based on published methodologies.

5.2.1. Materials and Reagents

  • Irbesartan reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

5.2.2. Sample Preparation

  • Spiking: A known amount of this compound working solution is added to an aliquot of the plasma sample.

  • Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent like methanol or acetonitrile.

  • Extraction: The supernatant is further purified using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

5.2.3. LC-MS/MS Conditions

Table 2: Typical LC-MS/MS Parameters for Irbesartan and this compound Analysis

ParameterIrbesartanThis compoundReference
LC Column C18 reverse-phase columnC18 reverse-phase column[5][6]
Mobile Phase Acetonitrile/Methanol and water with formic acid or ammonium acetateAcetonitrile/Methanol and water with formic acid or ammonium acetate[5][6]
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeElectrospray Ionization (ESI), Positive or Negative[6][8]
Precursor Ion (m/z) 429.2433.2[9]
Product Ion (m/z) 207.1211.1[10]
Cone Voltage (V) 30 - 5030 - 50
Collision Energy (eV) 20 - 3520 - 35

Note: Specific parameters such as cone voltage and collision energy are instrument-dependent and require optimization.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantification of Irbesartan in a biological sample using this compound as an internal standard.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Addition of IS Extraction Sample Preparation (SPE or LLE) Spike->Extraction Purification LC LC Separation (C18 Column) Extraction->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Ionization & Fragmentation Data Data Analysis (Ratio of Analyte/IS) MS->Data Signal Detection Result Quantification of Irbesartan Data->Result Concentration Calculation

Caption: Workflow for Irbesartan quantification using this compound.

Conclusion

The fundamental difference between Irbesartan and this compound is the isotopic labeling of the latter with four deuterium atoms. This structural modification, while having a negligible impact on the compound's pharmacological properties, is the cornerstone of its utility as a highly effective internal standard. The use of this compound in stable isotope dilution LC-MS/MS assays allows for the highly accurate and precise quantification of Irbesartan in complex biological matrices. This technical guide has provided a detailed overview of the key distinctions between these two molecules, their synthesis, and the critical role of this compound in modern bioanalytical research and drug development.

References

A Technical Guide to the Mechanism of Action of Irbesartan-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of therapeutic agents in biological matrices is a cornerstone of drug development, underpinning pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. Irbesartan, an angiotensin II receptor blocker, requires precise and accurate measurement to ensure its safe and effective use. This technical guide provides an in-depth examination of Irbesartan-d4, the deuterated stable isotope-labeled internal standard, and its mechanism of action in bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the pharmacological context of Irbesartan, the fundamental principles of using stable isotope-labeled internal standards, detailed experimental protocols, and the performance data that establish this compound as the gold standard for the quantitative analysis of Irbesartan.

Introduction: The Pharmacological Role of Irbesartan

Irbesartan is an orally active, non-peptide angiotensin II receptor blocker (ARB) used in the treatment of hypertension and diabetic nephropathy.[1][2] Its therapeutic effect is achieved by selectively blocking the binding of angiotensin II to the AT1 receptor subtype, which is found in numerous tissues, including vascular smooth muscle and the adrenal gland.[][4] Angiotensin II is a potent vasoconstrictor and the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS).[5] By inhibiting the action of angiotensin II, Irbesartan causes vasodilation (relaxation of blood vessels), reduces the secretion of aldosterone, and consequently lowers blood pressure.[][6] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs like Irbesartan do not interfere with bradykinin metabolism, thereby avoiding side effects such as a persistent dry cough.[4] Given its critical role in managing cardiovascular disease, robust analytical methods are essential for its study.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II AT1_Receptor AT1 Receptor (Vascular Smooth Muscle, Adrenal Gland) Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Aldosterone Aldosterone Secretion (from Adrenal Cortex) AT1_Receptor->Aldosterone leads to Irbesartan Irbesartan Irbesartan->AT1_Receptor BLOCKS Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of Irbesartan action.

The Core Principle: Why Use a Deuterated Internal Standard?

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for the variability inherent in the analytical workflow.[7] While structurally similar compounds can be used, a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard".[8]

The "mechanism of action" of this compound is purely analytical, not pharmacological. Its utility is based on the principle that it is chemically and physically almost identical to the native (unlabeled) Irbesartan.[7] The key advantages are:

  • Identical Physicochemical Properties : It has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[8]

  • Correction for Matrix Effects : Biological samples contain complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte.[9][10]

  • Improved Accuracy and Precision : By normalizing the analyte's signal response to the IS's response, the ratio of the two remains constant even if sample loss occurs during preparation or if instrument response fluctuates. This significantly enhances the accuracy, precision, and robustness of the assay.[7]

This compound contains four deuterium (²H) atoms in place of hydrogen atoms. This increases its mass by 4 Daltons, allowing it to be clearly distinguished from the native Irbesartan by the mass spectrometer, while not significantly altering its chemical behavior during the analytical process.[11]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Analyte_IS_Initial Analyte (Irbesartan) + IS (this compound) in Plasma Extraction Extraction (LLE or SPE) Analyte_IS_Initial->Extraction Variability1 Potential for Variable Loss Extraction->Variability1 LC_MS Chromatography + Ionization Extraction->LC_MS exp1 Both Analyte and IS are equally affected by sample loss. Variability2 Potential for Ion Suppression/ Enhancement LC_MS->Variability2 Detection MS/MS Detection (Analyte & IS Signals) LC_MS->Detection exp2 Both Analyte and IS are equally affected by matrix effects. Ratio Calculate Ratio (Analyte Signal / IS Signal) Detection->Ratio Result Accurate Quantification (Ratio is Constant) Ratio->Result exp3 Ratio corrects for variability, ensuring accurate results.

Caption: Logical relationship illustrating how this compound corrects for analytical variability.

Experimental Protocol for Irbesartan Quantification

A validated bioanalytical method is critical for reliable data. The following is a representative LC-MS/MS protocol synthesized from published methods that utilize this compound as an internal standard.[11][12][13]

Sample Preparation (Solid Phase Extraction - SPE)
  • Spiking : To 200 µL of human plasma sample, add 25 µL of this compound working solution (the internal standard) and vortex.

  • Pre-treatment : Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning : Condition an SPE cartridge (e.g., Strata-X) sequentially with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.

  • Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge sequentially with 1.0 mL of 2% formic acid in water, followed by 1.0 mL of 10% methanol in water.

  • Elution : Elute the analyte and internal standard from the cartridge using 1.0 mL of mobile phase.

  • Injection : Transfer the eluate to an autosampler vial and inject a small volume (e.g., 15 µL) into the LC-MS/MS system.[11]

Liquid Chromatography (LC) Conditions
  • Column : A reversed-phase C18 column (e.g., Hypurity Advance, 50 mm × 4.6 mm, 5 µm).[11]

  • Mobile Phase : An isocratic mixture of methanol and 0.1-0.2% formic acid in water (e.g., 85:15 v/v).[11]

  • Flow Rate : 0.70 mL/min.[11]

  • Column Temperature : 40°C.[14]

  • Run Time : A short run time of approximately 2.0 - 3.0 minutes is typical.[11][14]

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Source : Electrospray Ionization (ESI), typically in negative ion mode for Irbesartan.[12][13]

  • Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions :

    • Irbesartan : Precursor ion (m/z) 427.1 → Product ion (m/z) 193.0.[13]

    • This compound (IS) : Precursor ion (m/z) 431.1 → Product ion (m/z) 193.0.[13]

start Start: Human Plasma Sample add_is Add this compound (IS) start->add_is preprocess Pre-treat Sample (e.g., add acid) add_is->preprocess spe Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute preprocess->spe inject Inject into LC-MS/MS spe->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI-, MRM) lc->ms quantify Quantification (Peak Area Ratio vs. Calibration Curve) ms->quantify end End: Final Concentration quantify->end

Caption: A typical experimental workflow for the bioanalysis of Irbesartan using this compound.

Method Performance and Validation Data

The use of this compound facilitates the development of highly sensitive, accurate, and precise bioanalytical methods that meet stringent regulatory guidelines (e.g., US FDA). The table below summarizes typical performance characteristics from validated LC-MS/MS methods.

ParameterPerformance CharacteristicSource
Internal Standard This compound[12],[13],[11]
Linearity Range 10 - 5000 ng/mL[12],[13]
Correlation Coefficient (r²) > 0.99[12],[13]
Intra-day & Inter-day Precision (%CV) < 15%[12],[13]
Accuracy (% Bias) Within ±15% of nominal values[12],[13]
Lower Limit of Quantification (LLOQ) 10 ng/mL[12],[13]
Recovery Consistent, precise, and reproducible[14]
Matrix Effect Minimal; %CV < 5%[14]

Note: Recovery and Matrix Effect data are from a method quantifying Irbesartan, demonstrating typical performance, though a different IS was used in that specific study.[14] Methods using this compound are designed to effectively control for these factors.

Conclusion

The "mechanism of action" of this compound as an internal standard is a cornerstone of modern bioanalytical chemistry. It is not a pharmacological mechanism but an analytical one, rooted in the principle of isotopic dilution mass spectrometry. Its near-identical physicochemical properties to the parent drug ensure that it faithfully tracks the analyte through every step of the analytical process, from extraction to detection. This co-eluting, stable isotope-labeled standard effectively compensates for sample loss and matrix-induced variations in instrument response. The result is a highly robust, precise, and accurate quantification method, making this compound an indispensable tool for researchers and scientists in the development and clinical monitoring of Irbesartan.

References

A Technical Guide to Commercial Irbesartan-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Irbesartan-d4, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Irbesartan in preclinical and clinical research. This document outlines key technical specifications from various suppliers, detailed experimental protocols for its use in bioanalytical assays, and workflow visualizations to support study design and execution.

Commercial Suppliers and Product Specifications

This compound (CAS No. 1216883-23-6) is available from several reputable suppliers catering to the research community. The following tables summarize the key quantitative data for this compound from a selection of commercial sources to facilitate comparison and procurement.

Table 1: General Product Specifications for this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
LGC Standards1216883-23-6C₂₅H₂₄D₄N₆O432.55
Cayman Chemical1216883-23-6C₂₅H₂₄D₄N₆O432.6
GlpBio1216883-23-6C₂₅H₂₄D₄N₆O432.6
MedchemExpress1216883-23-6C₂₅H₂₄D₄N₆O432.55
Clearsynth1216883-23-6C₂₅H₂₄D₄N₆O432.55
Sussex Research1216883-23-6C₂₅H₂₄D₄N₆O432.55
ARTIS STANDARDS1216883-23-6C₂₅H₂₄D₄N₆O432.56
Simson Pharma1216883-23-6Not SpecifiedNot Specified

Table 2: Quality and Formulation Data for this compound

SupplierPurityIsotopic EnrichmentFormulationStorage Temperature
LGC Standards>95% (HPLC)Not SpecifiedNeat Solid+4°C
Cayman Chemical≥98% (Irbesartan)≥99% deuterated forms (d₁-d₄); ≤1% d₀Solid-20°C
GlpBio>99.00%Not SpecifiedSolid-20°C
MedchemExpress99.46%Not SpecifiedSolid-20°C (1 month), -80°C (6 months)
Clearsynth≥90% (HPLC)Not SpecifiedSolid2-8°C
Sussex Research>95% (HPLC)>95%SolidAmbient Shipping
ARTIS STANDARDS>95% (HPLC)Not SpecifiedSolidNot Specified
Simson PharmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols: Bioanalysis of Irbesartan using this compound

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Irbesartan quantification in biological matrices, such as human plasma. The following sections provide a detailed methodology synthesized from validated bioanalytical procedures.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.1.1. Stock Solutions:

  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

2.1.2. Working Solutions:

  • Prepare working solutions for both Irbesartan and this compound by diluting the stock solutions with a suitable solvent, typically a methanol/water mixture (e.g., 50:50 v/v), to achieve the desired concentrations for spiking into plasma.

2.1.3. Calibration Standards (CS) and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the Irbesartan working solutions to achieve a concentration range that covers the expected in-study sample concentrations (e.g., 10-5000 ng/mL).

  • Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

Sample Preparation from Human Plasma

Two common extraction techniques are employed for the analysis of Irbesartan in plasma: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.2.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To a 500 µL aliquot of plasma sample (blank, CS, QC, or unknown), add 50 µL of the this compound working solution.

  • Add 50 µL of 0.5 N HCl to the plasma sample.

  • Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).

  • Vortex the mixture for an extended period (e.g., 15 minutes) to ensure thorough extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2.2.2. Solid-Phase Extraction (SPE) Protocol:

  • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the plasma sample, to which the this compound internal standard has been added, onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with a strong organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Irbesartan and this compound.

Table 3: Example LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
HPLC ColumnC18 reverse-phase column (e.g., Ace 5 C18, 100 mm × 4.6 mm, 5 µm)
Mobile PhaseMethanol and 0.1% formic acid in water (70:30 v/v)
Flow Rate1.0 mL/min
Injection Volume5-15 µL
Column TemperatureAmbient or controlled (e.g., 40°C)
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically negative mode
Monitored Transitions (MRM)Irbesartan: m/z 427.1 → 193.0 this compound: m/z 431.1 → 193.0
Dwell Time~200 ms per transition

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows in the procurement and utilization of this compound for bioanalytical research.

Procurement and Quality Control Workflow for this compound Identify Suppliers Identify Suppliers Compare Specifications Compare Specifications Identify Suppliers->Compare Specifications Procure this compound Procure this compound Compare Specifications->Procure this compound Certificate of Analysis Review Certificate of Analysis Review Procure this compound->Certificate of Analysis Review Internal QC Check Internal QC Check Certificate of Analysis Review->Internal QC Check Release for Research Use Release for Research Use Internal QC Check->Release for Research Use Bioanalytical Workflow for Irbesartan Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Spike with this compound (IS) Spike with this compound (IS) Plasma Sample->Spike with this compound (IS) Liquid-Liquid or Solid-Phase Extraction Liquid-Liquid or Solid-Phase Extraction Spike with this compound (IS)->Liquid-Liquid or Solid-Phase Extraction Evaporation and Reconstitution Evaporation and Reconstitution Liquid-Liquid or Solid-Phase Extraction->Evaporation and Reconstitution Inject Sample Inject Sample Evaporation and Reconstitution->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification via Calibration Curve Quantification via Calibration Curve Calculate Analyte/IS Ratio->Quantification via Calibration Curve

safety and handling guidelines for Irbesartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Irbesartan-d4

This guide provides comprehensive safety and handling information for this compound, a deuterated analog of Irbesartan. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information compiled is based on available safety data sheets and scientific literature.

Compound Identification and Properties

This compound is the deuterium-labeled version of Irbesartan, an angiotensin II type 1 (AT1) receptor antagonist. It is primarily used as an internal standard for the quantification of Irbesartan in biological samples by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1216883-23-6[1][2]
Molecular Formula C₂₅H₂₄D₄N₆O[2]
Molecular Weight 432.55 g/mol [2]
Appearance Solid[3]
Melting Point 180-182 °C[3]
Solubility DMSO: 100 mg/mL (ultrasonic and warming may be needed)
DMF: ≥ 20 mg/mL
Ethanol: ≥ 0.5 mg/mL
Water: Insoluble[3]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation[1]. While specific toxicological data for the deuterated form is limited, the data for the parent compound, Irbesartan, serves as a crucial reference.

Table 2: Hazard Identification for this compound

Hazard StatementGHS ClassificationPrecautionary StatementReference
H315: Causes skin irritationSkin Irritation (Category 2)P264, P280, P302+P352, P332+P317[1][4]
H319: Causes serious eye irritationEye Irritation (Category 2A)P280[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)P261, P271[1][4]

Toxicological Data (for Irbesartan)

  • Acute Oral Toxicity (LD50): > 2,000 mg/kg in rats[5][6].

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA[1][5].

  • Mutagenicity: Not found to be mutagenic in a battery of in vitro tests[5].

  • Reproductive Toxicity: May cause fetal harm. It is advised to avoid use during pregnancy[5][7][8].

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory protocols is essential when working with this compound to minimize exposure and ensure stability.

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or glasses[3][9].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected before use[9].

  • Body Protection: A laboratory coat or appropriate protective clothing[3][9].

  • Respiratory Protection: If handling as a powder or if dust formation is likely, use a suitable respirator in a well-ventilated area or a chemical fume hood[9].

Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood[9].

  • Avoid the formation of dust and aerosols[4][9].

  • Avoid contact with skin, eyes, and clothing[3][9].

  • Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

  • Wash hands thoroughly after handling[4][5].

  • Take precautionary measures against static discharge[1].

Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound.

Table 3: Recommended Storage Conditions

ConditionTemperatureDurationReference
Long-term Storage (as solid) 2-8 °CAs per manufacturer's recommendation[10]
Stock Solution -20 °CUp to 1 month[11]
Stock Solution -80 °CUp to 6 months[11]
  • Store in a cool, dry, and well-ventilated place[3][4].

  • Keep the container tightly closed[3][4].

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • Protect from heat and sources of ignition[5][9].

Emergency Procedures

In the event of exposure or spillage, follow these first-aid and containment measures.

Table 4: First-Aid Measures

Exposure RouteProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or physician immediately.[5]

Accidental Release Measures: Ensure adequate ventilation and wear appropriate PPE. Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable container for disposal[3][9]. Do not allow the substance to enter sewers or waterways[1].

Visualized Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a research environment.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkstation Prepare Ventilated Workstation (e.g., Fume Hood) SelectPPE->PrepareWorkstation WeighCompound Weigh Compound PrepareWorkstation->WeighCompound PrepareSolution Prepare Stock Solution WeighCompound->PrepareSolution StoreCompound Store Under Recommended Conditions PrepareSolution->StoreCompound Decontaminate Decontaminate Work Area & Glassware StoreCompound->Decontaminate WasteDisposal Dispose of Waste (Following Regulations) Decontaminate->WasteDisposal

Caption: Workflow for Safe Handling of this compound.

Mechanism of Action: Signaling Pathway

Irbesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin System (RAS). This action prevents the vasoconstrictive effects of angiotensin II.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1Receptor->Vasoconstriction activates Irbesartan This compound Block X Irbesartan->Block Block->AT1Receptor blocks

References

Interpreting the Certificate of Analysis for Irbesartan-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Irbesartan-d4, a deuterated internal standard crucial for pharmacokinetic studies and bioanalytical assays. Understanding the data presented in a CoA is paramount for ensuring the quality, accuracy, and reliability of experimental results.

Overview of this compound

This compound is a stable isotope-labeled version of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The deuterium labeling makes it an ideal internal standard for quantification of Irbesartan in biological matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[3]

Key Physicochemical Data

A typical CoA for this compound will begin with fundamental physicochemical information. This data confirms the identity and basic properties of the compound.

PropertySpecificationSource
Chemical Name 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one[3]
CAS Number 1216883-23-6[1][3][4][5]
Molecular Formula C₂₅H₂₄D₄N₆O[3][4][5]
Molecular Weight 432.55 g/mol [4][5]
Appearance White to Off-White Solid[6]
Solubility Soluble in Methanol (with heating)[3]
Storage Recommended at +4°C or -20°C for long-term storage[4][7]

Analytical Data and Purity Assessment

The core of the CoA is the analytical data, which quantifies the purity and isotopic enrichment of the standard. These values are critical for accurate quantification in downstream applications.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique used to determine the chemical purity of this compound by separating it from any non-labeled or other impurities.

ParameterResult
Purity by HPLC >95% - ≥99%
Test Method HPLC-UV
Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the extent of deuterium incorporation.

ParameterResult
Isotopic Enrichment ≥99% deuterated forms (d₁-d₄)
Test Method LC-MS/MS
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule and the position of the deuterium labels.

ParameterResult
Structure Confirmation Conforms to structure
Test Method ¹H NMR, ¹³C NMR

Detailed Experimental Protocols

A comprehensive CoA should provide sufficient detail on the methodologies used to generate the analytical data.

High-Performance Liquid Chromatography (HPLC) for Purity
  • Objective: To determine the chemical purity of the this compound sample by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., Purospher® STAR RP-18).[8]

  • Mobile Phase: A typical mobile phase might consist of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent like acetonitrile or methanol.[8]

  • Detection: UV detection at a wavelength of approximately 220-230 nm.[8]

  • Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The system suitability is checked to ensure the resolution between Irbesartan and any known related compounds is adequate.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment
  • Objective: To confirm the molecular weight and determine the percentage of deuterated molecules in the sample. This compound is often used as an internal standard for the quantification of Irbesartan.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.[9]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.2% formic acid and methanol (15:85, v/v), can be used.[9]

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the expected m/z would be higher than that of unlabeled Irbesartan. The isotopic distribution is analyzed to calculate the percentage of molecules that are deuterated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the chemical structure of this compound and verify the location of the deuterium atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD).[10]

  • Procedure: Both ¹H and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced. The remaining signals should be consistent with the structure of the Irbesartan molecule. The ¹³C NMR spectrum will show the carbon signals, which can be compared to a reference spectrum of unlabeled Irbesartan.

Visualizing the Workflow and Signaling Pathway

Certificate of Analysis Interpretation Workflow

The following diagram illustrates the logical workflow for a researcher when interpreting a CoA for this compound.

A Receive this compound with Certificate of Analysis B Review Physicochemical Data (Name, CAS, MW, Formula) A->B C Assess Purity Data (HPLC, LC-MS) B->C D Confirm Structural Integrity (NMR) C->D E Data Meets Experimental Requirements? D->E F Proceed with Experiment (e.g., Pharmacokinetic Study) E->F Yes G Contact Supplier for Clarification or Further Analysis E->G No

Caption: Workflow for Interpreting an this compound Certificate of Analysis.

Irbesartan's Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan functions by blocking the Angiotensin II type 1 (AT₁) receptor. This action is central to its role as an antihypertensive agent.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction & Aldosterone Release AT1Receptor->Vasoconstriction Irbesartan Irbesartan Irbesartan->Block Block->AT1Receptor

Caption: Simplified Signaling Pathway of the Renin-Angiotensin System and the Action of Irbesartan.

References

Introduction: The Bedrock of Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in pharmaceutical development and clinical research, the pursuit of the highest accuracy and precision is paramount.[1] The inherent variability of the analytical process—spanning sample preparation, chromatographic separation, and ionization—can compromise the reliability of quantitative data.[1][2] The use of an internal standard (IS) is a fundamental strategy to mitigate these variabilities. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the gold standard for quantitative mass spectrometry.[1][3]

This technical guide provides a comprehensive overview of the core principles, selection criteria, practical applications, and potential challenges associated with the use of deuterated internal standards. It is intended to serve as a resource for researchers, scientists, and drug development professionals seeking to develop robust and reliable quantitative LC-MS methods.

The Core Principle: Stable Isotope Dilution

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful technique for precise quantification.[4] The principle relies on adding a known quantity of a deuterated version of the analyte to the sample at the earliest possible stage of the workflow.[4] A deuterated standard is a molecule in which one or more hydrogen atoms have been replaced by their stable, non-radioactive heavy isotope, deuterium (²H or D).[1][2]

This subtle increase in mass allows the mass spectrometer to differentiate the standard from the native analyte. However, their physicochemical properties remain nearly identical.[2] Consequently, the analyte and the deuterated standard exhibit the same behavior throughout the entire analytical process, including extraction efficiency, susceptibility to degradation, chromatographic retention time, and, crucially, ionization response in the mass spectrometer's source.[3][4] Any sample loss or variation in instrument response, such as ion suppression or enhancement, will affect both the analyte and the internal standard proportionally.[4][5] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a significant improvement in accuracy and precision.[3]

Advantages of Employing Deuterated Internal Standards

The adoption of deuterated internal standards offers significant advantages over structural analogs or other non-isotopically labeled standards.[6]

  • Correction for Sample Preparation Variability : Losses can occur at multiple steps, including extraction, evaporation, and reconstitution. A deuterated standard, added at the beginning, accurately tracks and corrects for these procedural losses.[3]

  • Compensation for Matrix Effects : The "matrix effect" is the suppression or enhancement of an analyte's ionization due to co-eluting components from the sample matrix (e.g., plasma, urine).[7] As the deuterated standard ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization and more accurate quantification.[5][6]

  • Enhanced Method Robustness : Analytical methods become less susceptible to minor variations in experimental conditions, leading to more reliable, reproducible, and transferable data across different batches, instruments, and laboratories.[1][3]

  • Improved Accuracy and Precision : By accounting for multiple sources of error, deuterated standards significantly improve the overall accuracy and precision of quantitative results, which is critical for regulatory submissions and clinical decision-making.[3][8]

Potential Challenges and Limitations

While deuterated standards are powerful tools, their successful implementation requires careful consideration of potential pitfalls.

  • The Deuterium Isotope Effect : The replacement of hydrogen with the heavier deuterium atom can sometimes lead to slight differences in physicochemical properties, such as lipophilicity.[4] This can cause a minor chromatographic shift, where the deuterated standard elutes at a slightly different retention time than the native analyte.[4] If this separation occurs in a region of changing matrix composition, the analyte and standard may experience differential ion suppression, which negates the primary benefit of using a SIL-IS and can lead to inaccurate results.[9]

  • Hydrogen-Deuterium (H-D) Exchange : Deuterium atoms located at certain positions on a molecule (e.g., attached to heteroatoms like oxygen or nitrogen, or at acidic carbons) can be susceptible to exchange with hydrogen atoms from the solvent or matrix.[1][10][11] This back-exchange leads to a loss of the isotopic label and compromises quantification.

  • Isotopic and Chemical Purity : The presence of unlabeled analyte as an impurity in the internal standard solution is a common issue that can lead to an overestimation of the analyte's true concentration, particularly at the lower limit of quantification (LLOQ).[1][12] Therefore, both high isotopic enrichment (typically ≥98%) and high chemical purity (>99%) are essential.[12]

Criteria for Selecting a High-Quality Deuterated Internal Standard

The reliability of a quantitative assay is directly linked to the quality of the internal standard. Key selection criteria include:

  • Position of Deuteration : The deuterium labels must be placed on stable, non-exchangeable positions within the molecule to prevent H-D exchange.[3][11] Labeling should be avoided on heteroatoms or carbons prone to enolization.[11]

  • Degree of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte's natural isotopic distribution, preventing crosstalk or analytical interference.[3][13] However, excessive deuteration can increase the likelihood of chromatographic separation.[12]

  • Isotopic Purity : The standard should have a high degree of isotopic enrichment to minimize the amount of unlabeled analyte present in the standard material.[1][3]

  • Chemical Purity : The standard must be free from other chemical impurities that could co-elute and interfere with the analysis.[3]

  • Confirmed Co-elution : During method development, it is critical to experimentally verify that the deuterated standard co-elutes with the native analyte under the final chromatographic conditions.[4]

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the logical and experimental processes involved in using deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (Plasma, Urine, etc.) Spike 2. Spike with Known Amount of Deuterated IS Sample->Spike Extract 3. Extraction (LLE, SPE, or PPT) Spike->Extract Evap 4. Evaporation Extract->Evap Recon 5. Reconstitution Evap->Recon Inject 6. Injection Recon->Inject LC 7. Chromatographic Separation Inject->LC MS 8. Mass Spectrometry Detection (MRM) LC->MS Integrate 9. Peak Integration (Analyte & IS) MS->Integrate Ratio 10. Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quant 11. Quantification via Calibration Curve Ratio->Quant

General experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_axis cluster_chrom cluster_no_me Scenario A: No Matrix Effect cluster_with_me Scenario B: With Ion Suppression cluster_logic title Compensation for Ion Suppression start rt_label Retention Time end start->end Analyte1 Analyte Signal (High Response) Ratio1 Ratio (A/IS) ≈ Constant IS1 IS Signal (High Response) Analyte2 Analyte Signal (Suppressed) Ratio2 Ratio (A/IS) ≈ Constant IS2 IS Signal (Suppressed) Conclusion Result: Accurate Quantification p1->Conclusion p2->Conclusion

How a co-eluting deuterated standard compensates for ion suppression.

G input_node input_node process_node process_node output_node output_node A_peak Analyte Peak Area Ratio Calculate Ratio: Analyte Area / IS Area A_peak->Ratio IS_peak Internal Standard Peak Area IS_peak->Ratio Final_Conc Determine Analyte Concentration Ratio->Final_Conc Cal_Curve Calibration Curve (Ratio vs. Concentration) Cal_Curve->Final_Conc Interpolate

Logical relationship for quantification using an internal standard.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results. Below are example methodologies for common applications.

Protocol 1: Quantification of Testosterone in Bovine Serum by LC-MS/MS

This protocol outlines a liquid-liquid extraction (LLE) procedure for a small molecule from a serum matrix.[4]

  • Materials and Reagents :

    • Analytes: Testosterone standard, Testosterone-d2 (or other suitable deuterated testosterone) as internal standard.[4]

    • Solvents: HPLC-grade methanol, acetonitrile, water, ethyl acetate, and hexane.[4]

    • Reagents: Formic acid, blank bovine serum.[4]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • Aliquoting : To 1.0 mL of bovine serum sample, calibrator, or quality control (QC) sample, add a precise volume of the Testosterone-d2 internal standard spiking solution.[4]

    • Equilibration : Vortex briefly to mix and allow the sample to equilibrate.[4]

    • Extraction : Add 5.0 mL of a hexane:ethyl acetate (90:10, v/v) mixture.[4]

    • Mixing : Vortex vigorously for 1 minute.[4]

    • Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

    • Evaporation : Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitution : Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 70:30 v/v methanol/water with 0.1% formic acid) and transfer to an autosampler vial.[4]

  • LC-MS/MS Analysis :

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic separation is typically performed on a C18 column.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both testosterone and testosterone-d2.

  • Data Analysis :

    • Calculate the ratio of the testosterone peak area to the testosterone-d2 peak area for all samples.[4]

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[4]

    • Determine the concentration of testosterone in unknown samples by interpolating their response ratios on the calibration curve.[4]

Protocol 2: Quantification of Immunosuppressants in Whole Blood

This protocol details a protein precipitation (PPT) method, common in therapeutic drug monitoring.[2][14]

  • Materials and Reagents :

    • Analytes: Cyclosporine A, tacrolimus, sirolimus, everolimus standards.

    • Internal Standards: d12-Cyclosporine A, 13C,d2-Tacrolimus, 13C,d3-Sirolimus, 13C2,d4-Everolimus.[2]

    • Reagent: Zinc sulfate solution (0.1 M) in methanol/water for protein precipitation.[2][14]

    • Matrix: Whole blood collected in EDTA tubes.[2]

  • Sample Preparation (Protein Precipitation) :

    • Aliquoting : To 50 µL of whole blood sample, calibrator, or QC, add the deuterated internal standard mix.[2]

    • Precipitation : Add 250 µL of the zinc sulfate precipitation reagent to precipitate proteins.[2]

    • Mixing : Vortex the mixture thoroughly.

    • Centrifugation : Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[2]

    • Transfer : Transfer the clear supernatant to an injection vial for LC-MS/MS analysis.[2]

Quantitative Data Summary

The impact of using a deuterated internal standard is most evident when compared to less ideal alternatives like structural analogs.

Table 1: Comparison of Assay Performance for Tubulin Inhibitor D-24851

This table summarizes a study comparing a deuterated (SIL) internal standard with a structural analog for the analysis of the tubulin inhibitor D-24851. The data shows the superior performance of the deuterated IS.[6][8]

Concentration (ng/mL)Internal Standard TypeAccuracy (%)Precision (%CV)
1.00 Analog IS118.09.7
Deuterated IS 102.0 5.9
50.0 Analog IS110.011.0
Deuterated IS 101.0 3.0
400.0 Analog IS108.05.3
Deuterated IS 100.0 2.0

Data adapted from comparative studies.[6][8]

Table 2: Interpatient Assay Imprecision for Sirolimus

This table shows the difference in assay imprecision when measuring the immunosuppressant drug sirolimus using either a deuterated internal standard or a structural analog.[6]

Internal Standard TypeAnalyteMean Concentration (ng/mL)Interpatient Imprecision (%CV)
Desmethoxyrapamycin (Analog)Sirolimus7.810.3
Sirolimus-d3 (Deuterated) Sirolimus 7.8 5.8

Data from therapeutic drug monitoring studies.[6]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, accurate, and precise quantitative analysis.[2] By closely mimicking the behavior of the target analyte, they effectively compensate for the myriad variabilities inherent in the analytical workflow, from sample preparation to instrument response.[3] While their successful implementation requires careful selection and rigorous validation to avoid issues like isotopic exchange and chromatographic shifts, the benefits are undeniable. For professionals in drug development, clinical research, and other scientific fields, the proper use of deuterated internal standards is a critical component for ensuring the highest quality and integrity of analytical data.[2]

References

The Critical Role of Irbesartan-d4 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of Irbesartan-d4 in pharmacokinetic (PK) studies. As the field of bioanalysis demands increasing precision and accuracy, the use of stable isotope-labeled internal standards has become the gold standard. This document provides a comprehensive overview of the principles behind using this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform study design and interpretation.

The Core Principle: Why a Deuterated Internal Standard?

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of an analyte in a biological matrix.[1] The ideal IS behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.

This compound, a deuterated form of Irbesartan, serves this purpose exceptionally well. By replacing four hydrogen atoms with deuterium, its chemical and physical properties remain nearly identical to the parent drug.[2] However, its mass is increased by four atomic mass units. This mass difference allows the mass spectrometer to differentiate between the analyte (Irbesartan) and the internal standard (this compound).

The primary role of this compound is to correct for variability that can occur at various stages of the analytical process.[2] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response is used for quantification.[2] This ratiometric measurement effectively normalizes for:

  • Sample Preparation Variability: Losses during extraction, evaporation, or reconstitution steps.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.[1]

Stable isotope-labeled internal standards like this compound are considered the "gold standard" because their co-elution with the analyte ensures they experience the same matrix effects, providing the most accurate compensation.[1]

Experimental Protocols: Bioanalytical Method for Irbesartan

The following sections detail a typical validated LC-MS/MS method for the quantification of Irbesartan in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies.[3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique used to isolate Irbesartan and this compound from plasma proteins and other interfering substances.

Protocol:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 50 µL of this compound working solution (e.g., 5.0 µg/mL in methanol) and vortex briefly.

  • Add 100 µL of a buffering agent, such as 1.0 M Di-Potassium hydrogen phosphate, and vortex.[4]

  • Add 2.5 mL of an organic extraction solvent mixture, such as diethyl ether:dichloromethane (70:30, v/v).[3]

  • Vortex mix for 10 minutes to ensure thorough extraction.

  • Centrifuge at approximately 2000 x g for 5 minutes at 10°C to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer (approximately 2.0 mL) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve Irbesartan and this compound from other matrix components to minimize ion suppression.

ParameterCondition
Column C18 reverse-phase column (e.g., Ace 5 C18, 100 mm × 4.6 mm, 5 µm)[3]
Mobile Phase Methanol : 0.1% Formic Acid in Water (70:30, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[4]
Injection Volume 10 µL
Run Time Approximately 3-5 minutes
Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer is used for quantification, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions
IrbesartanQ1: m/z 427.1 → Q3: m/z 193.0[3]
This compoundQ1: m/z 431.1 → Q3: m/z 193.0
Ion Source Temp. ~500°C
Dwell Time ~200 ms per transition

Quantitative Data Summary

The following tables summarize typical validation parameters and pharmacokinetic data for Irbesartan.

Bioanalytical Method Validation Parameters

This data demonstrates the performance of a typical LC-MS/MS assay for Irbesartan in plasma.

ParameterTypical Value/RangeReference
Linearity Range 10 - 5000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3][5]
Intra-day Precision (%CV) < 15% (typically 1.9% to 4.3%)[3][5]
Inter-day Precision (%CV) < 15% (typically 2.7% to 5.4%)[3][5]
Intra-day Accuracy (%RE) ±15% (typically 2.2% to 5.1%)[3][5]
Inter-day Accuracy (%RE) ±15% (typically 3.4% to 5.8%)[3][5]
Mean Recovery (Irbesartan) 59.2% - 67.5%[3]
Mean Recovery (this compound) ~64.4%[3]

Note: Recovery does not need to be 100% as long as it is consistent and reproducible, as the internal standard corrects for variability.[3]

Human Pharmacokinetic Parameters of Irbesartan

The following are key pharmacokinetic parameters for Irbesartan following oral administration in adults.

ParameterValueReference
Bioavailability 60 - 80%[6][7]
Time to Peak Concentration (Tmax) 1.5 - 2.0 hours[6]
Terminal Elimination Half-life (t½) 11 - 15 hours[6]
Renal Clearance 3.0 - 3.5 mL/min[6]

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma 1. Plasma Sample Spike 2. Spike with this compound (IS) Plasma->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into LC-MS/MS Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM) Separate->Detect Ratio 8. Calculate Peak Area Ratio (Irbesartan / this compound) Detect->Ratio Curve 9. Interpolate from Calibration Curve Ratio->Curve Concentration 10. Determine Irbesartan Concentration Curve->Concentration

Caption: Bioanalytical workflow for Irbesartan quantification.

G cluster_process Sample Preparation & Analysis cluster_detection MS/MS Detection node_is Internal Standard (IS) This compound Known Amount Added process_variability Process Variability (Extraction Loss, Matrix Effects, Injection Volume) node_is->process_variability node_analyte Analyte Irbesartan Unknown Amount in Sample node_analyte->process_variability response_is IS Response process_variability->response_is Corrects for response_analyte Analyte Response process_variability->response_analyte node_quant Quantification Ratio = Analyte Response / IS Response response_is->node_quant response_analyte->node_quant

Caption: Role of the internal standard in correcting variability.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of Irbesartan. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data by effectively compensating for analytical variability. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Irbesartan, supporting both preclinical and clinical research.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Irbesartan in Human Plasma Using Irbesartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irbesartan is a potent, orally active angiotensin II receptor antagonist used primarily for the treatment of hypertension.[1][2] Accurate quantification of Irbesartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] This application note details a highly selective and rapid Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Irbesartan in human plasma. The use of a stable isotope-labeled internal standard, Irbesartan-d4, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[5] The protocol employs a straightforward protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.[6]

Experimental

Materials and Reagents
  • Analytes: Irbesartan (≥98% purity), this compound (IS, ≥98% purity).

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile.

  • Reagents: Formic acid (LC-MS grade, ~99%), Ultrapure water (e.g., Milli-Q system).[7]

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation
  • LC System: An HPLC or UPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Analytical Column: A C18 reverse-phase column, such as a Hypurity Advance (50 mm × 4.6 mm, 5 µm), is recommended.[5][7]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Irbesartan and this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the Irbesartan stock solution with a 50:50 methanol/water mixture.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.

Protocols

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound (IS) working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[5][7]

LC-MS/MS Method

The analysis is performed using a C18 column with an isocratic mobile phase for rapid elution. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization for sensitive and specific detection.

Table 1: Chromatographic Conditions

Parameter Condition
Column Hypurity Advance C18 (50 mm × 4.6 mm, 5 µm)[5][7]
Mobile Phase 0.2% Formic Acid in Water : Methanol (15:85, v/v)[5][7]
Flow Rate 0.70 mL/min[5][7]
Injection Volume 15 µL[5]
Column Temperature 40°C[1]

| Run Time | 2.0 minutes[5] |

Table 2: Mass Spectrometer Conditions

Parameter Irbesartan This compound (IS)
Ionization Mode ESI Positive (ESI+) ESI Positive (ESI+)
MRM Transition (m/z) 429.3 → 207.1 433.3 → 207.1
Dwell Time 200 ms 200 ms
IonSpray Voltage 5000 V[7] 5000 V[7]
Source Temperature 500°C[7] 500°C[7]
Collision Gas Nitrogen Nitrogen

Note: Compound-dependent parameters such as Declustering Potential (DP) and Collision Energy (CE) should be optimized for the specific instrument used.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

LCMSMS_Workflow LC-MS/MS Workflow for Irbesartan Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma 1. Aliquot Plasma (100 µL) add_is 2. Add IS (this compound) (25 µL) plasma->add_is precipitate 3. Add Acetonitrile (300 µL) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS System supernatant->injection acquisition 8. Data Acquisition (MRM Mode) injection->acquisition processing 9. Peak Integration & Quantification acquisition->processing report 10. Generate Report processing->report

Caption: Experimental workflow for Irbesartan quantification in plasma.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.[5] Key validation parameters are summarized below.

Table 3: Summary of Typical Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity Range Correlation coefficient (r²) ≥ 0.99 5 - 5000 ng/mL[9][10]
LLOQ Accuracy within ±20%, Precision ≤20% 5 ng/mL[10]
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ) < 10%[9][11]
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ) < 12%[9][11]
Accuracy (% Bias) Within ±15% (±20% at LLOQ) -6.9% to +6.9%[12]
Recovery (%) Consistent and reproducible ~65-75%[9][12]
Matrix Effect CV of IS-normalized matrix factor ≤15% Negligible ion suppression/enhancement observed[1]

| Stability | Recovery within ±15% of nominal | Stable under tested conditions (e.g., freeze-thaw, short-term)[12] |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and robust protocol for the quantification of Irbesartan in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the use of a deuterated internal standard ensures accuracy and reproducibility. The method meets typical validation criteria for bioanalytical assays and is suitable for supporting clinical and preclinical pharmacokinetic studies.[1]

References

Application Note: Quantification of Irbesartan in Human Plasma by LC-MS/MS Using a Simple Protein Precipitation Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of Irbesartan in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing Irbesartan-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and diabetic nephropathy.[1][2] Accurate quantification of Irbesartan in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the sample preparation and subsequent LC-MS/MS analysis of Irbesartan in human plasma.

Principle

The method involves the extraction of Irbesartan and its deuterated internal standard, this compound, from human plasma via protein precipitation with acetonitrile.[1][3][4] After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. The analytes are separated chromatographically and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Irbesartan reference standard

  • This compound internal standard[5][6]

  • HPLC-grade acetonitrile[1][3][4]

  • HPLC-grade methanol[7][8]

  • Formic acid, analytical grade[5]

  • Ammonium formate, analytical grade[7]

  • Ultrapure water

  • Drug-free human plasma

Experimental Protocols

4.1. Preparation of Stock and Working Solutions

  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan reference standard in methanol to obtain a final concentration of 1 mg/mL.[7]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

  • Irbesartan Working Solutions: Prepare serial dilutions of the Irbesartan stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples.[7]

  • Internal Standard (IS) Working Solution (5 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 5 µg/mL.[7]

4.2. Preparation of Calibration Standards and Quality Control (QC) Samples

Prepare calibration standards and QC samples by spiking appropriate amounts of the Irbesartan working solutions into drug-free human plasma.[7] A typical concentration range for Irbesartan is 5-3000 ng/mL.[3]

Sample TypeConcentration (ng/mL)
Calibration Standard 15
Calibration Standard 210
Calibration Standard 350
Calibration Standard 4100
Calibration Standard 5500
Calibration Standard 61000
Calibration Standard 72000
Calibration Standard 83000
LLOQ QC5
Low QC15
Medium QC750
High QC2500

Table 1: Suggested concentrations for calibration standards and quality control samples.

4.3. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (5 µg/mL) to each tube, except for the blank plasma.[7]

  • Vortex the samples for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[9]

  • Vortex the mixture vigorously for 3 minutes.[9]

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[9]

4.4. Alternative Sample Preparation Methods

While protein precipitation is a simple and effective method, other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed.

  • Liquid-Liquid Extraction (LLE): LLE can be performed using a mixture of ethyl acetate and n-hexane (80:20, v/v) as the extraction solvent.[7][10] This method can provide a cleaner extract but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove matrix interferences.[5][11]

LC-MS/MS Conditions (Typical)

  • LC System: UHPLC system

  • Column: C18 column (e.g., Acquity U-HPLC BEH C18)[1][3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[5]

  • Flow Rate: 0.4 - 0.7 mL/min[5]

  • Injection Volume: 5-15 µL[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode[3][5]

  • MRM Transitions:

    • Irbesartan: m/z 429 → 207 (Positive Ion Mode)[12]

    • This compound: To be determined based on the specific deuteration pattern.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow Diagram

Irbesartan_Quantification_Workflow plasma Plasma Sample (Blank, Standard, QC, Unknown) is_addition Add this compound (IS) plasma->is_addition ppt_solvent Add Acetonitrile (Protein Precipitation) is_addition->ppt_solvent vortex1 Vortex ppt_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Irbesartan quantification in plasma.

Conclusion

The described protein precipitation method followed by LC-MS/MS analysis provides a simple, rapid, and reliable approach for the quantification of Irbesartan in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for high-throughput analysis in clinical and research settings.

References

Application Note: High-Throughput Solid Phase Extraction Protocol for the Analysis of Irbesartan in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient solid phase extraction (SPE) protocol for the quantitative analysis of Irbesartan, an angiotensin II receptor antagonist, in human plasma. The method utilizes the widely adopted Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, which offer significant advantages in terms of high recovery and reduced matrix effects. This protocol is suitable for bioanalytical studies, including pharmacokinetic and toxicokinetic assessments, and can be readily integrated with downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Irbesartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the treatment of hypertension. Accurate and reliable quantification of Irbesartan in biological matrices is crucial for clinical and preclinical studies. Solid phase extraction is a preferred method for sample clean-up and concentration prior to analysis, as it effectively removes endogenous interferences from complex matrices like plasma. The Oasis HLB sorbent is a universal polymeric reversed-phase material that is well-suited for the extraction of a wide range of acidic, neutral, and basic compounds, making it an ideal choice for Irbesartan. This application note provides a comprehensive, step-by-step protocol for the extraction of Irbesartan from human plasma using Oasis HLB SPE cartridges.

Experimental Protocol

This protocol is based on a simplified 3-step SPE method, which is achievable due to the water-wettable nature of the Oasis HLB sorbent, eliminating the need for traditional conditioning and equilibration steps.[1][2] A standard 5-step protocol is also described for users who prefer a more conventional approach.

Materials:

  • Waters Oasis HLB 1 cc (30 mg) SPE Cartridges

  • Human Plasma (with anticoagulant, e.g., K2-EDTA)

  • Irbesartan analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled Irbesartan or another angiotensin II receptor blocker)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (85%)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Simplified 3-Step SPE Protocol
  • Sample Pre-treatment:

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Use the supernatant for the loading step.

  • Loading:

    • Place the Oasis HLB SPE cartridges on the SPE manifold.

    • Load the entire pre-treated supernatant onto the respective cartridges.

    • Apply gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply vacuum to dry the sorbent bed completely (approximately 1-2 minutes).

  • Elution:

    • Place collection tubes in the SPE manifold rack.

    • Elute the analyte with 1 mL of a solution of 90:10 (v/v) acetonitrile/methanol.

    • Apply gentle vacuum to ensure complete elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

Standard 5-Step SPE Protocol

For users who prefer a traditional approach, the following 5-step protocol can be employed:[1][2]

  • Conditioning: Condition the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample as described in the 3-step protocol.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte with 1 mL of 90:10 (v/v) acetonitrile/methanol.

The subsequent dry-down and reconstitution steps are the same as in the simplified protocol.

Analytical Method

The extracted and reconstituted samples are ready for analysis by a validated LC-MS/MS method. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with a modifier such as formic acid or ammonium formate.

Quantitative Data Summary

The following table summarizes the quantitative performance data for Irbesartan analysis in human plasma from various studies. It is important to note that the specific extraction and analytical methods may vary between studies.

ParameterValueMethodReference
Linearity Range 50.0 - 9982 ng/mLSPE-LC-MS/MS[3]
Lower Limit of Quantification (LLOQ) 50.0 ng/mLSPE-LC-MS/MS[3]
Recovery >80% (generic for Oasis PRiME HLB)SPE-LC-MS/MS
Intra-day Precision (%RSD) < 15%SPE-LC-MS/MS[4]
Inter-day Precision (%RSD) < 15%SPE-LC-MS/MS[4]
Accuracy Within ±15% of nominal valuesSPE-LC-MS/MS[4]

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction (3-Step) cluster_post_extraction Post-Extraction plasma Human Plasma acid Add 4% Phosphoric Acid plasma->acid vortex1 Vortex acid->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load onto Oasis HLB Cartridge supernatant->load wash Wash with 5% Methanol/Water load->wash elute Elute with Acetonitrile/Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Irbesartan Solid Phase Extraction.

Conclusion

The solid phase extraction protocol using Oasis HLB cartridges provides a simple, rapid, and reliable method for the extraction of Irbesartan from human plasma. The simplified 3-step protocol, in particular, offers a high-throughput option for routine bioanalytical applications without compromising recovery or data quality. This method is well-suited for researchers and scientists in the field of drug development and clinical analysis who require a robust and efficient sample preparation technique for Irbesartan quantification.

References

Application Notes and Protocols for Protein Precipitation of Plasma Samples with Irbesartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for the extraction of Irbesartan from human plasma samples using a protein precipitation method. Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] For accurate quantification in biological matrices, a stable isotope-labeled internal standard, such as Irbesartan-d4, is commonly employed to correct for matrix effects and variations in sample processing. Protein precipitation is a rapid, simple, and cost-effective technique for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This method is suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.[4][5]

Principle of the Method

Protein precipitation involves the addition of a water-miscible organic solvent to a plasma sample.[2] This disrupts the hydration layer around the proteins, leading to their denaturation and precipitation.[2] The precipitated proteins are then separated by centrifugation, and the supernatant, containing the analyte of interest (Irbesartan) and the internal standard (this compound), is collected for analysis. Acetonitrile is a commonly used and effective precipitating solvent for this purpose.[1][4][5][6]

Experimental Workflow

The overall experimental workflow for the protein precipitation of plasma samples for Irbesartan analysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (e.g., 100 µL) is_spike Spike with this compound (IS) plasma->is_spike Add IS to correct for variability precipitant Add Protein Precipitating Agent (e.g., Acetonitrile) is_spike->precipitant Induce protein precipitation vortex Vortex Mix precipitant->vortex Ensure thorough mixing centrifuge Centrifuge vortex->centrifuge Pellet precipitated proteins supernatant Collect Supernatant centrifuge->supernatant Isolate analyte-rich liquid phase injection Inject into LC-MS/MS System supernatant->injection Introduce sample for analysis chromatography Chromatographic Separation injection->chromatography Separate Irbesartan and IS detection Mass Spectrometric Detection chromatography->detection Detect and measure ions quantification Quantification detection->quantification Calculate Irbesartan concentration LogicalRelationship cluster_logic Logical Framework for Accurate Quantification sample_variability Inherent Sample & Processing Variability is_addition Addition of Known Amount of This compound (IS) sample_variability->is_addition Mitigates variability co_extraction Co-extraction and Co-analysis of Irbesartan and this compound is_addition->co_extraction IS experiences similar effects as analyte ratio_measurement Measurement of Peak Area Ratio (Irbesartan / this compound) co_extraction->ratio_measurement Normalizes for variations calibration Comparison to Calibration Curve (Analyte/IS Ratio vs. Concentration) ratio_measurement->calibration Determines unknown concentration accurate_quant Accurate Quantification of Irbesartan calibration->accurate_quant Ensures reliable results

References

Application Note: High-Throughput Chromatographic Separation of Irbesartan and Irbesartan-d4 for Pharmacokinetic and Quality Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chromatographic separation of the angiotensin II receptor antagonist, Irbesartan, and its deuterated internal standard, Irbesartan-d4. The methodologies presented are applicable for both high-performance liquid chromatography with ultraviolet detection (HPLC-UV) in pharmaceutical quality control and for liquid chromatography-tandem mass spectrometry (LC-MS/MS) in bioanalytical studies. The provided experimental conditions are designed to achieve efficient separation and accurate quantification of Irbesartan in bulk drug substances, pharmaceutical formulations, and human plasma.

Introduction

Irbesartan is a widely prescribed medication for the treatment of hypertension. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including pharmaceutical dosage forms and biological fluids, to ensure quality, efficacy, and to conduct pharmacokinetic studies. This compound is commonly used as an internal standard (IS) in bioanalytical methods due to its similar chemical and physical properties to Irbesartan, ensuring accurate quantification by correcting for variations in sample preparation and instrument response. This document outlines optimized chromatographic conditions for the effective separation of Irbesartan from its deuterated analog.

Chromatographic Conditions

A variety of chromatographic conditions can be employed for the separation of Irbesartan and this compound. The selection of the appropriate method depends on the matrix and the desired sensitivity. Below is a summary of recommended conditions.

Table 1: HPLC-UV Chromatographic Conditions for Pharmaceutical Analysis
ParameterCondition 1Condition 2Condition 3
Stationary Phase Purospher® STAR RP-18e (5 µm, 125 x 4.6 mm)Cosmosil C18 (5 µm, 250 x 4.6 mm)ACE C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile : 0.025 M KH2PO4 (pH 6.0) (35:65 v/v)Methanol : Water (pH 2.8) (80:20 v/v)Acetonitrile : 50 mM Ammonium Acetate (pH 5.5) (35:65 v/v)[1]
Flow Rate 1.5 mL/min1.0 mL/min[2]1.0 mL/min[1]
Column Temperature AmbientAmbient30°C[1]
Injection Volume 10 µL20 µL20 µL
UV Detection 220 nm209 nm[2]260 nm[1]
Retention Time (Irbesartan) Not Specified~3.30 min[2]~8.9 min
Table 2: LC-MS/MS Chromatographic Conditions for Bioanalysis in Human Plasma
ParameterCondition 1Condition 2
Stationary Phase Hypurity Advance C18 (5 µm, 50 x 4.6 mm)[3]Hypersil Gold C18 (5 µm, 100 x 4.6 mm)[4]
Mobile Phase 0.2% Formic Acid : Methanol (15:85 v/v)[3]2 mM Ammonium Formate (pH 4.0) : Methanol (20:80 v/v)[4]
Flow Rate 0.70 mL/min[3]0.5 mL/min[4]
Column Temperature Not Specified40°C[4]
Injection Volume 15 µL[3]Not Specified
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Retention Time (Irbesartan) Not Specified~2.20 min[4]
Retention Time (this compound) Expected to be nearly identical to IrbesartanExpected to be nearly identical to Irbesartan

Experimental Protocols

Protocol 1: Sample Preparation from Pharmaceutical Tablets (for HPLC-UV)
  • Tablet Powdering: Weigh and finely powder a representative number of Irbesartan tablets (e.g., 20 tablets).

  • Sample Weighing: Accurately weigh a portion of the powder equivalent to a single dose of Irbesartan.

  • Dissolution: Transfer the weighed powder to a suitable volumetric flask. Add a portion of the mobile phase or a suitable solvent (e.g., methanol:water, 80:20 v/v) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: Dilute the solution to the final volume with the same solvent and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Injection: The filtered solution is now ready for injection into the HPLC system.

Protocol 2: Sample Preparation from Human Plasma (for LC-MS/MS)

This protocol utilizes solid-phase extraction (SPE), a common technique for cleaning up plasma samples.

  • Plasma Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: Spike a known volume of plasma (e.g., 500 µL) with a small volume of this compound working solution to achieve the desired concentration.

  • Protein Precipitation (Optional but recommended): Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Irbesartan and this compound from the cartridge with a strong organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Injection: The reconstituted sample is ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Results start Sample powder Weigh and Powder Tablets start->powder Tablet plasma Spike Plasma with IS start->plasma Plasma dissolve Dissolve in Solvent & Sonicate powder->dissolve filter Filter through 0.45µm Filter dissolve->filter hplc HPLC-UV Analysis filter->hplc spe Solid-Phase Extraction plasma->spe reconstitute Evaporate & Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing hplc->data lcms->data quant Quantification of Irbesartan data->quant

Caption: Experimental workflow for the analysis of Irbesartan.

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable approaches for the separation and quantification of Irbesartan and its deuterated internal standard, this compound. The HPLC-UV methods are well-suited for routine quality control of pharmaceutical products, while the LC-MS/MS methods offer the high sensitivity and selectivity required for bioanalytical applications such as pharmacokinetic studies. The provided protocols and conditions can be adapted by researchers to suit their specific analytical needs.

References

Application Note: High-Throughput Analysis of Irbesartan-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Irbesartan-d4 in human plasma. This compound is a deuterated internal standard used for the accurate quantification of the antihypertensive drug Irbesartan. This method utilizes a simple protein precipitation for sample preparation followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies and other research applications.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2] Accurate and precise quantification of irbesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the detection and quantification of this compound, alongside its non-labeled counterpart, Irbesartan, in human plasma.

Experimental

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A variety of LC-MS/MS systems can be utilized for this analysis. The following tables summarize the mass spectrometry and chromatography parameters compiled from several validated methods.[3][4][5][6] Researchers should optimize these parameters for their specific instrumentation.

Table 1: Mass Spectrometry Parameters for Irbesartan and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Irbesartan429.3195.1Positive
Irbesartan427.2206.9Negative
This compound433.5207.0Positive

Note: The selection of positive or negative ionization mode can depend on the specific instrument and mobile phase composition. Both have been successfully used for Irbesartan analysis.

Table 2: Source and Compound Dependent Parameters (Example)

ParameterIrbesartanThis compound
Declustering Potential (DP)Instrument DependentInstrument Dependent
Collision Energy (CE)Instrument DependentInstrument Dependent
Entrance Potential (EP)Instrument DependentInstrument Dependent
Collision Cell Exit Potential (CXP)Instrument DependentInstrument Dependent

Note: These parameters are highly instrument-specific and require optimization for the mass spectrometer being used.

Table 3: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column Hypurity Advance (50 mm × 4.6 mm, 5 µm)Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.2% Formic acid in WaterB: MethanolA: 10 mM Ammonium AcetateB: Acetonitrile:Methanol (82.35:17.65 v/v)
Gradient/Isocratic Isocratic: 15:85 (A:B)Isocratic: 15:85 (A:B)
Flow Rate 0.70 mL/min0.4 mL/min
Injection Volume 15 µL5 µL
Column Temperature 40°CNot Specified
Run Time 2.0 min2.5 min

Experimental Protocol

This protocol describes a common method for the extraction of Irbesartan and this compound from human plasma.

Materials and Reagents
  • Human Plasma (K2-EDTA)

  • Irbesartan and this compound reference standards

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ammonium Acetate (ACS Grade)

  • Water (Deionized, 18 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Irbesartan stock solution in 50:50 methanol:water to create calibration curve standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution (this compound, 100 ng/mL) to each plasma sample, except for the blank.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-15 µL) into the LC-MS/MS system.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound.

Data Presentation

The quantitative data for the calibration curve should be presented in a table, and the linearity should be assessed using a regression analysis.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
20.015
50.038
100.075
500.378
1000.755
5003.79
10007.52
300022.6

The calibration curve is constructed by plotting the peak area ratio of the analyte (Irbesartan) to the internal standard (this compound) against the concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method well-suited for demanding research and development applications. The provided parameters and protocol can be adapted and optimized for various LC-MS/MS platforms.

References

Application Note: Quantification of Irbesartan in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Irbesartan in human urine. The assay utilizes Irbesartan-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for clinical research and pharmacokinetic studies.

Introduction

Irbesartan is a potent, long-acting angiotensin II receptor antagonist used in the treatment of hypertension. Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. This document provides a detailed protocol for the quantification of Irbesartan in urine using LC-MS/MS with this compound as the internal standard, a widely accepted method for bioanalytical studies.

Experimental

Materials and Reagents
  • Irbesartan (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human urine (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

The chromatographic separation is performed on a C18 analytical column. A gradient or isocratic elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed.

ParameterRecommended Conditions
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Irbesartan and this compound.

ParameterIrbesartanThis compound
Precursor Ion (m/z) 429.2433.2
Product Ion (m/z) 207.1211.1
Ionization Mode ESI PositiveESI Positive
Ion Spray Voltage ~5000 V~5000 V
Temperature ~500 °C~500 °C

Protocol

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Irbesartan primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation

A "dilute and shoot" method is often suitable for urine samples due to the lower protein content compared to plasma.[1]

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Centrifuge the urine samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant, 50 µL of the Internal Standard Working Solution (100 ng/mL), and 850 µL of the 50:50 methanol/water diluent.

  • Vortex the mixture thoroughly.

  • Transfer the final mixture to an HPLC vial for analysis.

For methods requiring extraction, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[2][3]

Data Analysis

The concentration of Irbesartan in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the serially diluted standards. The linearity of the method is assessed by a weighted linear regression analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Irbesartan in biological matrices. While most of the cited literature focuses on plasma, the performance in urine is expected to be comparable or better due to a cleaner matrix.

Table 1: Calibration Curve and Sensitivity

ParameterTypical ValueReference
Linearity Range 1 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]

Table 2: Accuracy and Precision (Inter- and Intra-day)

Quality Control SampleAccuracy (% Bias)Precision (% RSD)Reference
Low QC < 15%< 15%[3]
Mid QC < 15%< 15%[3]
High QC < 15%< 15%[3]

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifuge Centrifuge Urine urine_sample->centrifuge is_stock This compound Stock (1 mg/mL) is_working IS Working Solution (100 ng/mL) is_stock->is_working irb_stock Irbesartan Stock (1 mg/mL) cal_standards Calibration Standards & QCs irb_stock->cal_standards dilution Dilution with IS and Solvent is_working->dilution hplc HPLC Separation (C18 Column) cal_standards->hplc centrifuge->dilution vortex Vortex Mixing dilution->vortex transfer Transfer to HPLC Vial vortex->transfer transfer->hplc msms Tandem MS Detection (ESI+) hplc->msms peak_integration Peak Area Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Irbesartan calibration_curve->quantification

References

Application of Irbesartan-d4 in Preclinical DMPK Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Irbesartan-d4 as an internal standard in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies of irbesartan. These guidelines are intended to assist in the accurate quantification of irbesartan in biological matrices, facilitating robust pharmacokinetic and metabolism assessments.

Introduction to Irbesartan and the Role of a Deuterated Internal Standard

Irbesartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, selective for the AT1 subtype. It is widely used in the treatment of hypertension. Preclinical DMPK studies are crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates like irbesartan.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound is an ideal internal standard because it has the same physicochemical properties as irbesartan, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference allows for its distinction from the unlabeled analyte by the mass spectrometer, enabling accurate and precise quantification by correcting for variability in sample processing and instrument response.

Bioanalytical Method for Irbesartan Quantification

A robust and validated bioanalytical method is fundamental for all DMPK studies. The following protocol outlines a typical LC-MS/MS method for the quantification of irbesartan in rat plasma using this compound as an internal standard.

Experimental Protocol: Bioanalytical Method Validation

Objective: To validate a sensitive and specific method for the quantification of irbesartan in rat plasma.

Materials:

  • Irbesartan reference standard

  • This compound (internal standard, IS)

  • Control rat plasma (with anticoagulant, e.g., K2EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Liquid-liquid extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocol Steps:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of irbesartan and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the irbesartan stock solution with methanol:water (1:1) to create working standards for the calibration curve and quality control (QC) samples.

    • Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 25 µL of the this compound working solution and vortex briefly.

    • Add 1 mL of the extraction solvent.

    • Vortex for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Conditions (Typical):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometric Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Irbesartan: m/z 429.2 → 207.1

        • This compound: m/z 433.2 → 207.1

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).

Data Presentation: Bioanalytical Method Validation Summary
ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 80%
Matrix Effect CV of matrix factor ≤ 15%< 10%

Preclinical Pharmacokinetic Study in Rats

The validated bioanalytical method is then applied to determine the pharmacokinetic profile of irbesartan in a preclinical model, such as the Sprague-Dawley rat.

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of irbesartan following oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (e.g., 200-250 g)

  • Irbesartan formulation for oral administration (e.g., suspension in 0.5% carboxymethylcellulose)

  • This compound for internal standard

  • Validated bioanalytical method as described above.

Protocol Steps:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Administer a single oral dose of irbesartan (e.g., 10 mg/kg) by gavage.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) from a subset of animals at each time point from the tail vein or another appropriate site.

    • Typical time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for irbesartan concentration using the validated LC-MS/MS method with this compound as the internal standard.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Data Presentation: Pharmacokinetic Parameters of Irbesartan in Rats
ParameterUnitValue (Mean ± SD)
Dose (Oral) mg/kg10
Cmax ng/mL1500 ± 350
Tmax h1.5 ± 0.5
AUC(0-t) ngh/mL8500 ± 1200
AUC(0-inf) ngh/mL8800 ± 1350
t1/2 h11 ± 2
CL/F mL/h/kg1136 ± 200
Vd/F L/kg18 ± 3

Note: The values presented are representative and may vary depending on the specific study conditions.

In Vitro Metabolism Study

In vitro metabolism studies, for instance using rat liver microsomes, are conducted to investigate the metabolic stability and identify potential metabolites of a drug candidate. This compound can be used as an internal standard for the quantification of the parent drug disappearance.

Experimental Protocol: Metabolic Stability in Rat Liver Microsomes

Objective: To determine the in vitro metabolic stability of irbesartan in rat liver microsomes.

Materials:

  • Pooled rat liver microsomes (RLM)

  • Irbesartan

  • This compound

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

Protocol Steps:

  • Incubation:

    • Pre-incubate irbesartan (e.g., 1 µM final concentration) with RLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining irbesartan concentration using the validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of irbesartan remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Data Presentation: In Vitro Metabolic Stability of Irbesartan
ParameterUnitValue
Microsomal Protein Concentration mg/mL0.5
Irbesartan Concentration µM1
In vitro t1/2 min> 60
Intrinsic Clearance (CLint) µL/min/mg protein< 11.5

Note: These are representative data suggesting that irbesartan has low intrinsic clearance in rat liver microsomes.

Visualizations

Signaling Pathway of Irbesartan

Irbesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects.

G cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor G_Protein Gq/11 AT1_Receptor->G_Protein PLC PLC G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Physiological_Effects Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_Release->Physiological_Effects PKC->Physiological_Effects Irbesartan Irbesartan Irbesartan->AT1_Receptor Antagonism

Mechanism of action of Irbesartan.
Experimental Workflow for a Preclinical PK Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study utilizing a deuterated internal standard.

G cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Dosing Animal Dosing (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep IS_Spiking Spike Plasma with This compound (IS) Plasma_Prep->IS_Spiking Extraction Sample Extraction (e.g., LLE or SPE) IS_Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Quantification using Calibration Curve LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Report Report Generation PK_Modeling->Report

Preclinical pharmacokinetic study workflow.

Application Notes and Protocols: Preparation of Irbesartan-d4 Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Irbesartan-d4 is a deuterated form of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension. In analytical chemistry, particularly in pharmacokinetic and bioanalytical studies, this compound serves as an ideal internal standard (IS) for the quantification of Irbesartan in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This document provides a detailed protocol for the preparation of this compound stock and working solutions to be used as an internal standard in quantitative analytical methods.

Data Presentation: Quantitative Information

The following table summarizes the key quantitative parameters for the preparation of this compound solutions.

ParameterValueReference
Molecular Weight ~432.6 g/mol
Primary Solvent Methanol or Dimethyl Sulfoxide (DMSO)[1][2]
Stock Solution Concentration 0.5 - 1.0 mg/mL[2]
Working Solution Concentration 1 - 100 µg/mL (application dependent)[3][4]
Storage (Powder) -20°C (3 years), 4°C (2 years)[1]
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)[1]

Experimental Protocol: Preparation of this compound Solutions

This protocol outlines the steps for preparing a primary stock solution and subsequent working solutions of this compound.

1. Materials and Reagents:

  • This compound powder

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl Sulfoxide (DMSO) (optional, for initial solubilization)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Cryogenic vials for storage

2. Preparation of this compound Stock Solution (1 mg/mL):

  • Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Solubilization: Add a small volume of methanol (approximately 5-7 mL) to the volumetric flask. If solubility is a concern, a small amount of DMSO can be used to initially dissolve the powder, followed by dilution with methanol.[1]

  • Mixing: Gently swirl the flask to dissolve the powder. For complete dissolution, sonicate the flask in an ultrasonic bath for 5-10 minutes.[1]

  • Dilution to Volume: Once the powder is completely dissolved and the solution has returned to room temperature, bring the volume up to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Aliquot the stock solution into clearly labeled cryogenic vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

3. Preparation of this compound Working Solutions:

Working solutions are prepared by diluting the stock solution to the desired concentration. The final concentration will depend on the specific requirements of the analytical method. The following is an example of preparing a 10 µg/mL working solution.

  • Calculation: Use the formula C1V1 = C2V2 to determine the volume of the stock solution required.

    • C1 = Concentration of stock solution (1000 µg/mL)

    • V1 = Volume of stock solution to be taken

    • C2 = Desired concentration of working solution (10 µg/mL)

    • V2 = Final volume of working solution (e.g., 10 mL)

    • V1 = (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL

  • Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.

  • Dilution to Volume: Add methanol to the flask to bring the volume up to the 10 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: This working solution should be prepared fresh daily or stored at 2-8°C for a limited period, depending on stability studies.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound working solutions.

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 10 µg/mL) weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Methanol/DMSO weigh->dissolve sonicate 3. Sonicate for Complete Dissolution dissolve->sonicate dilute_stock 4. Dilute to Final Volume sonicate->dilute_stock aliquot_stock 5. Aliquot and Store at -20°C / -80°C dilute_stock->aliquot_stock pipette_stock 6. Pipette Stock Solution aliquot_stock->pipette_stock Use Stored Stock dilute_working 7. Dilute with Methanol pipette_stock->dilute_working homogenize 8. Homogenize Solution dilute_working->homogenize use 9. Ready for Use in Assay homogenize->use

Caption: Workflow for this compound Solution Preparation.

References

Application Notes & Protocols for the Use of Irbesartan-d4 in Bioequivalence Studies of Irbesartan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2][3] To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.[4][5] A critical component of the analytical methodology in these studies is the use of a stable isotope-labeled internal standard (IS) to ensure accuracy and precision in the quantification of the analyte in biological matrices.[6] Irbesartan-d4, a deuterated analog of Irbesartan, is a commonly used and appropriate internal standard for the bioanalytical determination of Irbesartan in plasma samples during BE studies.[3][6][7][8] Its physicochemical properties are nearly identical to Irbesartan, ensuring similar behavior during sample preparation and chromatographic analysis, while its mass difference allows for distinct detection by mass spectrometry.[3][8]

This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of Irbesartan formulations.

I. Bioanalytical Method for Irbesartan in Human Plasma using LC-MS/MS

This section details the protocol for the quantitative determination of Irbesartan in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS), employing this compound as the internal standard.

Materials and Reagents
  • Irbesartan reference standard (99.44% purity)[7]

  • This compound internal standard (97.90% purity)[7]

  • HPLC grade methanol[7]

  • HPLC grade acetonitrile[9]

  • Formic acid[7]

  • Ammonium formate[10][11]

  • Ethyl acetate[10]

  • n-Hexane[10]

  • Di-Potassium hydrogen phosphate[10]

  • Human plasma (with K2EDTA as anticoagulant)[8]

  • Milli-Q water or equivalent[7]

Preparation of Solutions
  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan reference standard in methanol.[10]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Irbesartan Working Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the Irbesartan stock solution with a methanol:water (50:50, v/v) mixture.[10]

  • This compound Working Solution (IS): Dilute the this compound stock solution with a suitable solvent (e.g., methanol:water, 50:50, v/v) to achieve a final concentration of 5 µg/mL.[10]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a commonly employed liquid-liquid extraction (LLE) method.[10]

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike 50 µL of the this compound working solution (5.0 µg/mL) into the plasma sample and vortex for 30 seconds.

  • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution.

  • Add 2.5 mL of extraction solvent (ethyl acetate: n-Hexane, 80:20, v/v).[10]

  • Vortex the mixture for 10 minutes.

  • Centrifuge the sample at 1891 x g for 5 minutes at 10°C.[10]

  • Transfer the upper organic layer (approximately 2.0 mL) to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[7]

Chromatographic and Mass Spectrometric Conditions

The following are typical LC-MS/MS parameters for the analysis of Irbesartan and this compound.

Parameter Condition
LC System HPLC system with a binary pump and autosampler[7]
Column Hypurity Advance (50 mm × 4.6 mm, 5 µm) or equivalent C18 column[7]
Mobile Phase Isocratic mixture of 0.2% formic acid in water and methanol (15:85, v/v)[7]
Flow Rate 0.70 mL/min[7]
Injection Volume 15 µL[7]
Column Temperature 40°C[10][11]
MS System Triple quadrupole mass spectrometer[7]
Ionization Source Electrospray Ionization (ESI) in positive ion mode[7]
Ion Spray Voltage 5000 V[7]
Source Temperature 500°C[7]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Irbesartan: m/z 429.20 → 207.10[8]this compound: m/z 433.20 → 211.10[8]
Calibration Curve and Quality Control
  • Calibration Curve: Prepare plasma calibration standards by spiking drug-free human plasma with the appropriate Irbesartan working solutions to achieve a concentration range of 20.01 to 8003.20 ng/mL.[8]

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

  • Data Analysis: The concentration of Irbesartan in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the linear regression of the calibration curve. A weighted (1/X²) linear regression is commonly used.[8]

II. Bioequivalence Study Protocol

This section outlines a typical protocol for a bioequivalence study of Irbesartan tablets.

Study Design

A single-center, open-label, randomized, two-period, two-sequence, crossover study is a standard design.[12][13]

  • Subjects: Healthy male and/or female volunteers.[12][13]

  • Washout Period: A washout period of at least 7 days between the two periods is required.[12][13]

  • Dosing: A single oral dose of the test and reference Irbesartan formulation (e.g., 300 mg) is administered under fasting conditions.[12][14]

Blood Sampling

Venous blood samples are collected at predetermined time points.[1]

  • Pre-dose: 0 hour.

  • Post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours.[8]

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated for both the test and reference formulations:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach the maximum plasma concentration.

  • t1/2: Elimination half-life.

Statistical Analysis
  • The log-transformed Cmax, AUC0-t, and AUC0-∞ are analyzed using an Analysis of Variance (ANOVA).

  • The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax, AUC0-t, and AUC0-∞ must be within the acceptance range of 80.00% to 125.00%.[1][12][15]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Irbesartan from a Bioequivalence Study
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 3,617.19 ± 1288.19[12][15]3,295.77 ± 1659.86[12][15]100.13% - 121.40%[12]
AUC0-t (ng·h/mL) 15,304.65 ± (not specified)[12]15,389.21 ± (not specified)[12]90.83% - 106.86%[12]
AUC0-∞ (ng·h/mL) 15,638.90 ± (not specified)[12]15,730.34 ± (not specified)[12]91.11% - 106.55%[12]
Tmax (h) 1.50 (median)[12]1.25 (median)[12]Not Applicable
t1/2 (h) 7.35 ± (not specified)[12]8.09 ± (not specified)[12]Not Applicable

Visualizations

Experimental Workflow for Bioanalysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with this compound (IS) plasma->spike_is add_buffer Add Buffer spike_is->add_buffer add_solvent Add Extraction Solvent add_buffer->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification pharmacokinetics Pharmacokinetic Analysis quantification->pharmacokinetics

Caption: Bioanalytical workflow for Irbesartan quantification.

Bioequivalence Study Design

G cluster_screening Screening cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis_be Analysis screening Volunteer Screening & Informed Consent randomization Randomization screening->randomization groupA Group A: Test Formulation randomization->groupA groupB Group B: Reference Formulation randomization->groupB dosing1 Single Dose Administration groupA->dosing1 groupB->dosing1 sampling1 Blood Sampling (0-72h) dosing1->sampling1 washout Washout Period (≥7 days) sampling1->washout groupA2 Group A: Reference Formulation washout->groupA2 groupB2 Group B: Test Formulation washout->groupB2 dosing2 Single Dose Administration groupA2->dosing2 groupB2->dosing2 sampling2 Blood Sampling (0-72h) dosing2->sampling2 bioanalysis Bioanalysis of Plasma Samples sampling2->bioanalysis pk_analysis Pharmacokinetic & Statistical Analysis bioanalysis->pk_analysis conclusion Bioequivalence Conclusion pk_analysis->conclusion

Caption: Crossover design for a bioequivalence study.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Irbesartan LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of Irbesartan, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Irbesartan analysis?

A1: Matrix effects in LC-MS are the alteration of ionization efficiency (either suppression or enhancement) of a target analyte, such as Irbesartan, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to inaccurate and irreproducible quantitative results.[1] For example, phospholipids in plasma are a common cause of matrix effects in electrospray ionization (ESI), which is frequently used for Irbesartan analysis.[1]

Q2: I am observing ion suppression for my Irbesartan peak. What are the initial steps to identify the cause?

A2: To identify the source of ion suppression, a post-column infusion experiment is a valuable qualitative technique.[1] This involves infusing a standard solution of Irbesartan directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Irbesartan indicates the presence of co-eluting matrix components that are causing the suppression.[2][3]

Q3: How can I quantitatively measure the extent of matrix effects in my Irbesartan assay?

A3: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1] This involves comparing the peak area of Irbesartan in a solution spiked into an extracted blank matrix to the peak area of Irbesartan in a neat solution at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1] For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.

Q4: What is the best internal standard (IS) to use for Irbesartan analysis to compensate for matrix effects?

A4: A stable isotope-labeled (SIL) internal standard, such as Irbesartan-d4, is the preferred choice.[4][5] A SIL IS has nearly identical chemical and physical properties to Irbesartan, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[5] While structural analogues like Telmisartan can be used, they may not perfectly mimic the ionization behavior of Irbesartan in the presence of matrix interferences.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Possible Cause Recommended Solution
Secondary Interactions with Column For peak tailing, especially with basic compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of Irbesartan. The use of acidic modifiers like formic acid is common.[4]
Column Contamination or Void If all peaks are affected (fronting or splitting), this may indicate a partially blocked column frit or a void at the head of the column.[7] Try reversing and flushing the column. If the problem persists, the column may need to be replaced.[7]
Inappropriate Injection Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8] Ensure the sample solvent is as close in composition to the initial mobile phase as possible.
High Sample Load Injecting too high a concentration of Irbesartan can lead to peak broadening and tailing.[8] Dilute the sample if necessary.
Issue 2: Significant Ion Suppression or Enhancement

Possible Causes & Solutions

Possible Cause Recommended Solution
Co-elution with Matrix Components Optimize the chromatographic method to separate Irbesartan from the interfering compounds. This can be achieved by adjusting the gradient slope, changing the mobile phase composition (e.g., altering the organic solvent or buffer), or trying a column with a different chemistry.[2]
Inefficient Sample Preparation Improve the sample clean-up procedure to remove more of the matrix components prior to injection. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering substances than simple protein precipitation.[4]
Suboptimal Ion Source Parameters Optimize MS source-dependent parameters such as nebulizer gas, auxiliary gas, and curtain gas to ensure efficient and reproducible ionization.[4] Also, consider switching the ionization mode (e.g., from ESI to APCI) as APCI can be less susceptible to matrix effects for certain compounds.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a solution of Irbesartan in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Sample): Process at least six different lots of blank biological matrix (e.g., human plasma) using your validated extraction procedure. After the final evaporation step, reconstitute the dried extract with the Irbesartan solution from Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot of matrix using the following formula:

      • MF = (Peak Area of Irbesartan in Set B) / (Peak Area of Irbesartan in Set A)

    • Calculate the coefficient of variation (%CV) of the matrix factors across the different lots. A %CV of ≤15% is generally considered acceptable.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Irbesartan in human plasma.[6]

  • Sample Aliquoting:

    • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Telmisartan or this compound).

  • pH Adjustment & Extraction:

    • Vortex the sample for 30 seconds.

    • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution.

    • Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane (80:20, v/v)).[6]

  • Separation & Evaporation:

    • Vortex the sample for 10 minutes.

    • Centrifuge at approximately 1900 x g for 5 minutes at 10°C.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 500 µL of the mobile phase.

    • Inject an aliquot (e.g., 5 µL) into the LC-MS system.

Visualizations

cluster_prep Sample Preparation Workflow (LLE) Plasma Sample Plasma Sample Add IS Add Internal Standard Plasma Sample->Add IS Vortex1 Vortex Add IS->Vortex1 Add Buffer Add Buffer (e.g., K2HPO4) Vortex1->Add Buffer Add Solvent Add Extraction Solvent (e.g., Ethyl Acetate/n-Hexane) Add Buffer->Add Solvent Vortex2 Vortex (10 min) Add Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for Irbesartan plasma samples.

cluster_troubleshooting Troubleshooting Ion Suppression Problem Inconsistent Results/ Low Signal Check1 Matrix Effect Suspected? Problem->Check1 Action1 Perform Post-Column Infusion Experiment Check1->Action1 Yes Result Robust & Accurate Method Check1->Result No Check2 Ion Suppression Confirmed? Action1->Check2 Check2->Problem No Action2 Improve Sample Cleanup (SPE/LLE) Check2->Action2 Yes Action3 Optimize Chromatography Check2->Action3 Yes Action4 Use Stable Isotope Labeled IS Check2->Action4 Yes Action2->Result Action3->Result Action4->Result

Caption: A logical workflow for troubleshooting ion suppression in LC-MS analysis.

References

Technical Support Center: Managing Ion Suppression for Irbesartan-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression issues with Irbesartan-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why is the signal for my this compound internal standard (IS) low or inconsistent?

A low or variable signal for this compound, your stable isotope-labeled internal standard (SIL-IS), is a critical indicator of potential analytical problems, primarily ion suppression.[1] This variability compromises the accuracy and precision of your assay.[2]

Common Causes:

  • Matrix Effects : Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) can compete with this compound for ionization in the ESI source, leading to a suppressed signal.[2][3] Common interferences in biological samples include phospholipids, salts, and proteins.[4][5]

  • Poor Chromatographic Separation : If this compound co-elutes with a highly concentrated matrix component, significant ion suppression can occur.[6] The regions most affected by interferences are often the solvent front (where unretained compounds elute) and the end of the gradient.[6]

  • Inadequate Sample Preparation : The sample cleanup method may not be effectively removing interfering substances.[7] For instance, protein precipitation is a simpler method but tends to provide less clean extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), potentially leading to more significant matrix effects.[6]

  • High Analyte Concentration : At high concentrations, the ESI response can become non-linear as the droplet surface becomes saturated, leading to competition for charge and space.[6]

Q2: How can I experimentally determine if ion suppression is affecting my this compound signal?

Two primary methods are used to diagnose and locate ion suppression: the post-column infusion experiment and the quantitative assessment of the matrix factor.

  • Post-Column Infusion : This qualitative technique helps identify retention time regions where ion suppression occurs.[8] A constant flow of this compound solution is introduced into the mobile phase stream after the analytical column but before the MS detector. A blank, extracted matrix sample is then injected. A dip in the otherwise stable baseline signal for this compound indicates a region where matrix components are eluting and causing suppression.[8]

  • Quantitative Matrix Factor (MF) Assessment : This method quantifies the extent of ion suppression.[9][10] It involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solvent.[6] An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: My Irbesartan (analyte) to this compound (IS) ratio is inconsistent across different samples. What is the cause?

While a SIL-IS like this compound is designed to co-elute with the analyte and experience the same degree of ion suppression, inconsistencies can still arise.[1][11]

Potential Reasons:

  • Differential Matrix Effects : The composition of the matrix can vary significantly between samples from different sources or individuals.[1] This can lead to different levels of suppression for the analyte and IS, even if they are chemically similar.

  • Chromatographic Nuances : Minor shifts in retention time can cause the analyte or the IS to move into or out of a narrow, highly suppressive region, altering the ratio.

  • Extreme Suppression : If ion suppression is very severe, the signal for both the analyte and the IS may be compromised to the point where the ratio is no longer reliable.

  • Concomitant Medications : In clinical studies, co-administered drugs can co-elute and cause unpredictable ion suppression, affecting the analyte and IS differently.[11][12]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about ion suppression in the context of this compound analysis.

Q1: What is ion suppression in ESI-MS?

Ion suppression is a matrix effect where the signal intensity of a target analyte (e.g., this compound) is reduced due to the presence of other co-eluting compounds in the sample.[2][3] This phenomenon occurs in the ion source and negatively impacts assay sensitivity, precision, and accuracy.[6] The primary proposed mechanisms include:

  • Competition for Charge : In the ESI droplet, there is a limited amount of excess charge. Compounds with higher proton affinity or surface activity can be ionized more efficiently, consuming the available charge and leaving less for the analyte of interest.[6][13]

  • Changes in Droplet Properties : High concentrations of non-volatile matrix components (like salts) can increase the surface tension and viscosity of the ESI droplets.[2] This change hinders solvent evaporation and the efficient release of gas-phase ions, thereby suppressing the analyte's signal.[6]

Q2: What are the best strategies to proactively minimize ion suppression during method development?

Minimizing ion suppression is best achieved through a multi-faceted approach focusing on sample cleanup, chromatography, and MS source optimization.[3]

  • Optimize Sample Preparation : The goal is to remove as many matrix interferences as possible while efficiently recovering the analyte.[5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than Protein Precipitation (PPT).[6][7]

  • Improve Chromatographic Separation : Adjusting the HPLC/UPLC method to separate Irbesartan and this compound from matrix components is a highly effective strategy.[6] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different column chemistry to shift the retention time of the analyte away from suppression zones.[5]

  • Reduce Sample Injection Volume or Dilute the Sample : Reducing the amount of matrix introduced into the system by diluting the sample or injecting a smaller volume can alleviate suppression, though this may compromise sensitivity for trace-level analysis.[14]

  • Optimize ESI Source Conditions : Lowering the mobile phase flow rate (e.g., using nano-ESI) can generate smaller, more highly charged droplets that are more tolerant to non-volatile salts and other interferences.[6]

  • Consider an Alternative Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI because ionization occurs in the gas phase, not from a liquid droplet.[4][6]

Q3: How does this compound, as a stable isotope-labeled internal standard, help manage ion suppression?

A SIL-IS is the preferred choice for quantitative LC-MS bioanalysis.[5] Because this compound is chemically identical to Irbesartan (except for the isotopic substitution), it has nearly identical physicochemical properties.[13] This means it will behave similarly during sample extraction and, crucially, will have the same retention time and experience the same degree of ion suppression or enhancement in the ESI source as the unlabeled analyte.[11] By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[6]

Data Presentation & Experimental Protocols

Quantitative Data Summary

Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis

TechniquePrincipleAdvantagesDisadvantagesTypical Ion Suppression Level
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, inexpensive, high recovery.Provides the "dirtiest" extract; high risk of significant ion suppression from phospholipids and other soluble components.[6]High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Provides cleaner extracts than PPT; can remove salts and highly polar interferences.[6]Can be labor-intensive, may have lower recovery for polar compounds, uses large solvent volumes.[6]Medium to Low
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts; high selectivity and concentration factor.[5]More complex method development, more expensive, can have lower recovery if not optimized.[7]Low

Table 2: Example LC-MS/MS Parameters for Irbesartan and this compound Analysis

ParameterExample ConditionReference
LC Column C18 column (e.g., Ace 5 C18, 100 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Methanol : 0.1% Formic Acid in water (70:30, v/v)[9]
Flow Rate 1.0 mL/min[9]
Ionization Mode ESI Negative[9][15]
MRM Transition (Irbesartan) m/z 427.1 → 193.0[9][15]
MRM Transition (this compound) m/z 431.1 → 193.0[9][15]
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
  • Preparation : Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Setup : Using a T-junction, infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the eluent stream between the LC column and the MS inlet.

  • Equilibration : Allow the system to stabilize until a consistent, high-intensity signal for the this compound MRM transition is observed.

  • Injection : Inject a blank, extracted matrix sample (e.g., plasma extract prepared using your standard protocol).

  • Analysis : Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a retention time where matrix components are eluting and causing ion suppression.

Protocol 2: Example Liquid-Liquid Extraction (LLE) Protocol for Irbesartan from Plasma

This protocol is adapted from a published method for Irbesartan analysis.[9]

  • Sample Aliquot : Pipette 200 µL of human plasma into a clean centrifuge tube.

  • IS Spiking : Add 20 µL of this compound working solution (as internal standard).

  • Vortex : Briefly vortex the sample for 30 seconds.

  • Extraction : Add 2 mL of an extraction solvent mixture (e.g., diethyl ether: dichloromethane, 70:30 v/v).[9]

  • Mixing : Vortex the mixture for 5 minutes.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection : Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Diagrams

IonSuppressionWorkflow Start Problem Observed: Low or Variable This compound Signal CheckSystem Verify Instrument Performance (Tuning, Calibration) Start->CheckSystem QualitativeTest Qualitative Assessment: Post-Column Infusion CheckSystem->QualitativeTest SuppressionZone Suppression Zone Identified? QualitativeTest->SuppressionZone QuantitativeTest Quantitative Assessment: Calculate Matrix Factor (MF) SuppressionZone->QuantitativeTest Yes NoSuppression No Significant Suppression. Investigate Other Causes. SuppressionZone->NoSuppression No IsSuppression Is MF < 0.8? QuantitativeTest->IsSuppression OptimizeChrom Optimize Chromatography: - Modify Gradient - Change Column IsSuppression->OptimizeChrom Yes IsSuppression->NoSuppression No OptimizeSamplePrep Improve Sample Prep: - Switch to SPE/LLE - Add Wash Steps OptimizeChrom->OptimizeSamplePrep DiluteSample Dilute Sample or Reduce Injection Volume OptimizeSamplePrep->DiluteSample Revalidate Re-evaluate & Validate Method DiluteSample->Revalidate End Problem Resolved Revalidate->End

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

ESIMechanism cluster_detector Analyte This compound (Analyte) Proton H+ Analyte->Proton Ionization Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Proton Compete for Charge/Surface SuppressedSignal Reduced Ion Signal Matrix->SuppressedSignal Causes Suppression AnalyteIon [this compound - H]- (Detected Ion) Proton->AnalyteIon Forms Ion

Caption: Simplified mechanism of ion suppression in the ESI source.

References

Technical Support Center: Irbesartan-d4 Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Irbesartan-d4 in human plasma during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in human plasma?

For long-term storage, it is recommended to keep plasma samples containing this compound at -20°C or -78°C. Studies have shown that Irbesartan is stable in human plasma for at least 118 days at these temperatures.[1] For storage up to 60 days, -70°C has also been shown to be effective.[2]

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?

Plasma samples with this compound have been shown to be stable for at least five freeze-thaw cycles when frozen at -20°C or -78°C and thawed at room temperature.[1] To avoid potential degradation, it is advisable to minimize the number of freeze-thaw cycles.

Q3: What is the short-term stability of this compound in human plasma at room temperature?

Irbesartan has demonstrated stability in human plasma for at least 2 hours at room temperature during processing.[1] It is best practice to process samples on ice and minimize the time they are kept at ambient temperatures.

Q4: Is this compound stable in an autosampler after processing?

Processed samples of Irbesartan in the mobile phase have been found to be stable for up to 48 hours when stored at 5°C in an autosampler.[1]

Q5: What are the potential degradation pathways for Irbesartan?

Forced degradation studies on Irbesartan have shown that it is susceptible to degradation under basic hydrolytic conditions.[3] It was found to be stable under acidic, neutral, oxidative, thermal, and photolytic stress conditions.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample storage or handling. - Ensure plasma samples are stored at or below -20°C immediately after collection and processing. - Minimize freeze-thaw cycles to a maximum of five. - Process samples on ice and limit time at room temperature.
Inefficient extraction. - Optimize the liquid-liquid extraction procedure. A mixture of diethyl ether and dichloromethane (70:30 v/v) has been used effectively.[1] - Ensure complete protein precipitation if this method is used. Acetonitrile is a common choice.[5][6]
High variability in QC sample results Inconsistent sample handling. - Standardize the entire workflow from sample collection to analysis. - Ensure consistent timing for each step, especially for short-term storage and processing.
Matrix effects from different plasma lots. - Evaluate matrix effects during method validation using at least six different sources of human plasma.[1] - If significant matrix effects are observed, consider a more rigorous sample clean-up or a different ionization technique.
Presence of unexpected peaks in chromatogram Degradation of the analyte. - Review storage conditions and sample handling procedures to rule out stability issues. - Under basic conditions, Irbesartan can degrade into specific products.[3] Ensure the pH of the plasma and any extraction solutions is controlled.

Stability Data Summary

The following tables summarize the stability of Irbesartan in human plasma under various conditions. While this compound is used as an internal standard, its stability is expected to be comparable to that of Irbesartan.

Table 1: Freeze-Thaw Stability of Irbesartan in Human Plasma [1]

AnalyteConcentration (ng/mL)Storage TemperatureNumber of CyclesMean Concentration (ng/mL) ± SD% Nominal
IrbesartanLow QC-20°C & -78°C5Data not specifiedWithin ±15%
IrbesartanHigh QC-20°C & -78°C5Data not specifiedWithin ±15%

Table 2: Long-Term Stability of Irbesartan in Human Plasma

AnalyteConcentrationStorage TemperatureStorage DurationStabilityReference
IrbesartanQC Samples-20°C & -78°C118 daysStable[1]
IrbesartanNot specified-70°C60 days>89%[2]
IrbesartanNot specified-20°C28 daysStable[7]

Table 3: Short-Term and Process Stability of Irbesartan in Human Plasma [1]

ConditionAnalyteConcentrationStorage TemperatureStorage DurationStability
Process StabilityIrbesartanQC SamplesRoom Temperature2 hoursStable
Process StabilityIrbesartanQC Samples5°C48 hoursStable

Experimental Protocols

Protocol: Evaluation of this compound Stability in Human Plasma

This protocol outlines the methodology for assessing the stability of this compound under various storage conditions.

1. Preparation of Quality Control (QC) Samples:

  • Spike known concentrations of this compound into blank human plasma to prepare low, medium, and high concentration QC samples.

  • Use a validated blank plasma source, ensuring it is free from interfering substances.

2. Stability Assessment Conditions:

  • Freeze-Thaw Stability:

    • Subject aliquots of low and high QC samples to five freeze-thaw cycles.

    • Freezing is performed at -20°C or -78°C for at least 12 hours.

    • Thawing is done unassisted at room temperature.

  • Short-Term (Bench-Top) Stability:

    • Thaw low and high QC samples and keep them at room temperature for a specified period (e.g., 2-4 hours) before processing.

  • Long-Term Stability:

    • Store aliquots of low and high QC samples at -20°C and -78°C.

    • Analyze the samples at specified time points (e.g., 30, 60, 90, 118 days).

  • Processed Sample (Autosampler) Stability:

    • Extract the QC samples and store the resulting extracts in the autosampler at a controlled temperature (e.g., 5°C) for a defined period (e.g., 48 hours) before injection.

3. Sample Analysis:

  • At each time point and for each condition, analyze the stability samples in triplicate.

  • Use a validated LC-MS/MS method for quantification. An example method involves:

    • Extraction: Liquid-liquid extraction with diethyl ether:dichloromethane (70:30, v/v).[1]

    • Chromatography: Separation on a C18 column (e.g., Ace 5 C18, 100 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase: Methanol:0.1% formic acid in water (70:30).[1]

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transition for this compound is m/z 431.1 → 193.0.[1]

4. Data Evaluation:

  • Calculate the mean concentration of the stability samples.

  • Compare the results to the nominal concentration or to freshly prepared comparison samples.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis BlankPlasma Blank Human Plasma Spike Spike with this compound (Low, Med, High QC) BlankPlasma->Spike FreezeThaw Freeze-Thaw Cycles (5 cycles, -20°C/-78°C) Spike->FreezeThaw ShortTerm Short-Term (Room Temp, 2h) Spike->ShortTerm LongTerm Long-Term (-20°C/-78°C, 118 days) Spike->LongTerm Autosampler Processed Sample (5°C, 48h) Spike->Autosampler Extraction Liquid-Liquid Extraction FreezeThaw->Extraction ShortTerm->Extraction LongTerm->Extraction Autosampler->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Evaluation (% Nominal) LCMS->Data

References

potential interferences in Irbesartan quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irbesartan quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Irbesartan quantification assays?

A1: Potential interferences in Irbesartan quantification assays can arise from several sources, including:

  • Degradation Products: Irbesartan can degrade under stress conditions such as acidic and basic hydrolysis.[1][2] It is relatively stable under oxidative, thermal, and photolytic stress.[1]

  • Metabolites: Irbesartan is metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9. While biotransformation is not required for its pharmacological activity, the resulting metabolites can potentially interfere with the quantification of the parent drug, especially in bioanalytical methods like LC-MS/MS.

  • Co-administered Drugs: Medications frequently prescribed with Irbesartan, such as other antihypertensives (e.g., ACE inhibitors, other ARBs, diuretics) and NSAIDs, are potential sources of analytical interference.[3][4]

  • Formulation Excipients: While most studies report no interference from common pharmaceutical excipients,[5] a specific interaction with formaldehyde impurities in PEG used in tablet coatings has been reported to form a hydroxymethyl derivative of Irbesartan.[6]

  • Endogenous Compounds: In bioanalytical assays, endogenous components of the biological matrix (e.g., plasma, urine) can cause interference.

Q2: Can Irbesartan's metabolites interfere with its quantification?

A2: Yes, metabolites of Irbesartan can potentially interfere with its quantification, particularly in LC-MS/MS assays where compounds with similar structures and mass-to-charge ratios (m/z) can be challenging to differentiate without adequate chromatographic separation. Ionization interference between a drug and its metabolites in the electrospray ionization (ESI) source is a known phenomenon that can affect quantitative accuracy.[7] The blank matrix used for method validation often does not contain metabolites, leading to a risk of overlooking this type of interference.[7]

Q3: Which co-administered drugs are most likely to interfere with Irbesartan quantification?

A3: While significant pharmacokinetic interactions with Irbesartan are minimal for many drugs, the potential for analytical interference exists, especially for compounds with similar chemical properties or that are not chromatographically resolved from Irbesartan. Key drug classes to consider include:

  • Other Angiotensin II Receptor Blockers (ARBs): Drugs like losartan and valsartan have structural similarities to Irbesartan and could potentially interfere.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Lisinopril, enalapril, and ramipril are commonly co-prescribed and should be evaluated for interference.[3][4]

  • Diuretics: Hydrochlorothiazide is frequently formulated with Irbesartan. The significant difference in their typical concentrations can make simultaneous analysis challenging.[8]

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Ibuprofen, naproxen, and diclofenac are common over-the-counter and prescription medications that could be present in patient samples.[3][4]

  • Potassium-sparing diuretics and supplements: Spironolactone and potassium supplements are often used by patients on Irbesartan and should be considered as potential interferents.[3][4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC-UV Assays

Q: My Irbesartan peak is showing tailing/fronting or is not well-resolved from an adjacent peak. What should I do?

A: Poor peak shape and resolution can be caused by several factors. Here is a logical workflow to troubleshoot this issue:

G cluster_column Column Troubleshooting cluster_mobile_phase Mobile Phase Troubleshooting cluster_sample_prep Sample Preparation Troubleshooting cluster_optimization Method Optimization start Poor Peak Shape or Resolution check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase Column OK col_voids Voids or contamination? check_column->col_voids check_sample_prep Review Sample Preparation check_mobile_phase->check_sample_prep Mobile Phase OK mp_ph pH appropriate for Irbesartan (pKa ~4.24)? check_mobile_phase->mp_ph optimize_method Optimize Method Parameters check_sample_prep->optimize_method Sample Prep OK sp_dissolution Analyte fully dissolved? check_sample_prep->sp_dissolution end_node Problem Resolved optimize_method->end_node opt_gradient Adjust gradient slope optimize_method->opt_gradient col_equil Properly equilibrated? col_voids->col_equil col_compat Column/mobile phase compatible? col_equil->col_compat mp_prep Freshly prepared and degassed? mp_ph->mp_prep mp_ratio Organic/aqueous ratio optimal? mp_prep->mp_ratio sp_solvent Sample solvent mismatch with mobile phase? sp_dissolution->sp_solvent sp_overload Sample overload? sp_solvent->sp_overload opt_flow Modify flow rate opt_gradient->opt_flow opt_temp Change column temperature opt_flow->opt_temp

Troubleshooting workflow for poor peak shape.

Troubleshooting Steps:

  • Column Health:

    • Action: Inspect the column for voids or contamination.

    • Tip: Reverse-flush the column (if permissible by the manufacturer) or replace it if it's old or has been used extensively with complex matrices.

  • Mobile Phase:

    • Action: Ensure the mobile phase pH is appropriate. Irbesartan has a pKa of approximately 4.24, so a mobile phase pH around 3.0 can ensure it is in a single ionic state, improving peak shape.[9]

    • Tip: Prepare fresh mobile phase and degas it thoroughly to prevent bubble formation.

  • Sample Preparation:

    • Action: Verify that Irbesartan is completely dissolved in the sample solvent.

    • Tip: Use a sample solvent that is of similar or weaker elution strength than the mobile phase to avoid peak distortion.

  • Method Parameters:

    • Action: If co-elution is suspected, adjust the mobile phase composition (e.g., organic solvent ratio) or the gradient slope to improve separation.

    • Tip: Lowering the flow rate can sometimes improve resolution, and adjusting the column temperature can also alter selectivity.

Issue 2: Inaccurate or Imprecise Results in LC-MS/MS Bioanalysis

Q: I am observing high variability and/or poor accuracy in my plasma sample results. What could be the cause?

A: Inaccuracy and imprecision in LC-MS/MS bioassays often point to matrix effects or issues with sample extraction.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Action: Perform a post-extraction addition experiment. Compare the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. A significant difference indicates ion suppression or enhancement.

    • Tip: The matrix effect for Irbesartan and an internal standard should be consistent across different lots of plasma.

  • Optimize Sample Preparation:

    • Action: Assess the recovery of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Tip: For liquid-liquid extraction of Irbesartan from plasma, a mixture of ethyl acetate and n-hexane (e.g., 80:20, v/v) has been shown to be effective.[10] Ensure the pH of the sample is optimized for extraction.

  • Check for Metabolite Interference:

    • Action: If available, inject a standard of the major Irbesartan metabolites to check their retention times and fragmentation patterns.

    • Tip: Develop a chromatographic method with sufficient resolution to separate Irbesartan from its metabolites. This may require adjusting the gradient or using a longer column.

  • Internal Standard (IS) Performance:

    • Action: Ensure the IS is appropriate and is added early in the sample preparation process to account for variability.

    • Tip: A stable isotope-labeled internal standard (e.g., Irbesartan-d4) is ideal. If not available, a structurally similar compound that does not co-elute with any endogenous components should be used.

Quantitative Data on Potential Interferences

The following tables summarize data from studies that have assessed the specificity and selectivity of their Irbesartan quantification methods.

Table 1: Recovery of Irbesartan in the Presence of Degradation Products

Stress Condition% Degradation of IrbesartanRecovery of Irbesartan (%)Reference
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)~50%99.26 - 100.01[1]
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h)~70%99.26 - 100.01[1]
Neutral Hydrolysis (Water, 80°C)Degradation observed99.26 - 100.01[1]

Table 2: Accuracy of Irbesartan Quantification in the Presence of Excipients

MethodFormulationRecovery of Irbesartan (%)Reference
RP-HPLCTablets97.2 - 99.9
Spectrophotometry (MBTH Reagent)Tablets98.87 - 101.6
RP-HPLCTablets98.7 - 99.36[9]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Irbesartan in Pharmaceutical Dosage Forms
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Cosmosil C18 (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Methanol and Water (pH 3.0, adjusted with phosphoric acid) in a ratio of 80:20 (v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 228 nm.[9]

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of Irbesartan to a 100 mL volumetric flask.

    • Add a sufficient amount of mobile phase and sonicate for 20 minutes to dissolve.

    • Make up the volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.[9]

Protocol 2: LC-MS/MS Method for Quantification of Irbesartan in Human Plasma
  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hypersil Gold C18 (100 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: 2 mM ammonium formate (pH 4.0) and methanol in a ratio of 20:80 (v/v).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Irbesartan: m/z 429 -> 207

      • Internal Standard (Telmisartan): m/z 515 -> 276

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 50 µL of the internal standard working solution.

    • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution and vortex.

    • Add 2.5 mL of extraction solvent (ethyl acetate: n-hexane, 80:20, v/v).

    • Vortex for 10 minutes and centrifuge at 1891 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection.[10]

Visualizations

Irbesartan's Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan is an Angiotensin II Receptor Blocker (ARB). It exerts its antihypertensive effects by selectively blocking the AT1 receptor, preventing the actions of angiotensin II.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Causes Vasoconstriction Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to AT1_Receptor->Aldosterone AT1_Receptor->Vasoconstriction Na_H2O_Retention->BP_Increase Irbesartan Irbesartan Irbesartan->AT1_Receptor Blocks

The Renin-Angiotensin-Aldosterone System and the action of Irbesartan.

References

optimizing mobile phase for better separation of Irbesartan and Irbesartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Irbesartan and its deuterated internal standard, Irbesartan-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/LC-MS method development for the separation of Irbesartan and this compound.

Question: Why are my Irbesartan and this compound peaks co-eluting or showing poor resolution?

Answer:

Co-elution or poor resolution between an analyte and its deuterated internal standard is a common challenge in chromatography. While chemically similar, the slight difference in mass and bond vibrations between the protium (¹H) in Irbesartan and deuterium (²H) in this compound can lead to subtle differences in their interaction with the stationary and mobile phases.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical for achieving separation.

    • Solution 1: Modify the Organic Solvent Ratio. A common starting point for reversed-phase HPLC is a mixture of acetonitrile or methanol with water or a buffer. Systematically adjust the percentage of the organic modifier. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between these closely eluting compounds.

    • Solution 2: Change the Organic Modifier. If adjusting the ratio of your current organic solvent is ineffective, switch to a different one. For example, if you are using acetonitrile, try methanol. The different selectivities of these solvents can alter the interactions with the stationary phase and improve separation.

  • Incorrect Mobile Phase pH: Irbesartan is an ionizable compound, and the pH of the mobile phase will significantly impact its retention and peak shape.

    • Solution: Adjust the Mobile Phase pH. The pKa of Irbesartan is approximately 4.6. To ensure good peak shape and reproducible retention, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa. For Irbesartan, a mobile phase pH of around 2.5-3.0 is often effective in suppressing the ionization of the tetrazole group, leading to better retention and potentially improved separation from its deuterated analog.

  • Inadequate Buffer Concentration: An appropriate buffer concentration is necessary to maintain a stable pH and achieve reproducible chromatography.

    • Solution: Optimize Buffer Concentration. A buffer concentration in the range of 10-25 mM is typically sufficient. Too low a concentration may not provide adequate pH control, while a very high concentration can lead to precipitation in the presence of high organic solvent percentages.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Irbesartan and this compound?

A good starting point for reversed-phase HPLC would be a mobile phase consisting of Acetonitrile:Water (or a suitable buffer like 20 mM ammonium formate) in a 60:40 (v/v) ratio, with the aqueous phase pH adjusted to ~3.0 with formic acid. The flow rate would typically be in the range of 0.8 - 1.2 mL/min for a standard 4.6 mm ID column.

Q2: Can temperature be used to optimize the separation?

Yes, adjusting the column temperature can influence the separation. Generally, increasing the temperature will decrease the viscosity of the mobile phase, leading to sharper peaks and shorter retention times. However, the effect on the selectivity between Irbesartan and this compound can vary. It is a parameter that can be explored during method optimization, typically in the range of 25-40°C.

Q3: What type of HPLC column is recommended?

A C18 column is the most commonly used and a good starting point for the separation of Irbesartan and its deuterated internal standard. Columns with a particle size of 5 µm or smaller are generally preferred for better efficiency.

Q4: My peak shape for Irbesartan is poor (tailing). What can I do?

Poor peak shape for ionizable compounds like Irbesartan is often due to secondary interactions with the stationary phase. Ensure the pH of your mobile phase is properly controlled and is at least 2 units away from the pKa of Irbesartan (~4.6). Using a mobile phase pH of around 3.0 should protonate the acidic functional groups and improve the peak shape.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase for the separation of Irbesartan and this compound.

  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector: UV at 225 nm or Mass Spectrometer

  • Procedure:

    • Begin with an isocratic elution of 60% Mobile Phase B.

    • Inject a mixture of Irbesartan and this compound.

    • If co-elution occurs, decrease the percentage of Mobile Phase B in 5% increments (e.g., 55%, 50%, 45%) and re-inject the mixture at each step.

    • If separation is still not achieved, switch Mobile Phase B to Methanol and repeat step 3.

    • If peak shape is poor, ensure the pH of Mobile Phase A is consistently around 2.5-3.0.

Data Presentation

Table 1: Example HPLC Methods for Irbesartan Analysis
ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase Methanol:Water (pH 2.8) (80:20 v/v)Acetonitrile:Water + 0.1% Formic Acid (50:50 v/v)Acetonitrile:20mM Ammonium Acetate (pH 3.5) (65:35 v/v)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection UV at 209 nmUV at 225 nmMS/MS
Retention Time ~3.3 min~4.5 min~2.9 min

Note: These are examples from various literature sources and may require optimization for the specific separation of Irbesartan and this compound.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_evaluation Evaluation cluster_optimization Optimization Loop cluster_end Finish start Initial Method Conditions (e.g., C18, ACN:H2O 60:40) evaluate Inject Standard Mixture (Irbesartan & this compound) start->evaluate decision Resolution Acceptable? (Rs > 1.5) evaluate->decision adjust_organic Adjust Organic Ratio (e.g., decrease %ACN) decision->adjust_organic No end_point Final Method decision->end_point Yes adjust_organic->evaluate Re-evaluate change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_organic->change_organic No Improvement change_organic->evaluate Re-evaluate adjust_ph Adjust pH (target pH ~3.0) change_organic->adjust_ph No Improvement adjust_ph->evaluate

Caption: Workflow for optimizing mobile phase to separate Irbesartan and this compound.

Technical Support Center: Troubleshooting Poor Peak Shape in Irbesartan Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to poor peak shape during the chromatographic analysis of Irbesartan.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC analysis of Irbesartan?

An ideal chromatographic peak for Irbesartan should be symmetrical and Gaussian-shaped. Key indicators of good peak shape are a tailing factor (Tf) close to 1 (ideally ≤ 2) and a high number of theoretical plates, which signifies good column efficiency.[1][2][3]

Q2: What are the most common causes of poor peak shape for Irbesartan?

Poor peak shape in Irbesartan chromatography can manifest as peak tailing, fronting, or splitting. The most common causes include:

  • Inappropriate mobile phase pH: The pH of the mobile phase significantly affects the ionization and retention of Irbesartan.[4][5]

  • Suboptimal mobile phase composition: The ratio of organic solvent to aqueous buffer is critical for achieving good separation and peak shape.[2][6]

  • Column issues: Column degradation, contamination, or the use of an inappropriate stationary phase can lead to peak distortion.[7][8][9]

  • Sample solvent effects: Mismatch between the sample solvent and the mobile phase can cause peak distortion.[10]

  • System issues: Dead volume in the HPLC system or a partially blocked column frit can also contribute to poor peak shape.[8][11]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetric peak.

Q: My Irbesartan peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for Irbesartan is a common issue that can often be resolved by systematically investigating the following:

Potential Causes & Solutions

CauseRecommended Solution
Inappropriate Mobile Phase pH Irbesartan has a pKa of approximately 4.24.[12] Operating the mobile phase near this pH can lead to mixed ionization states and cause tailing. Adjust the mobile phase pH to be at least 1-2 units below the pKa (e.g., pH 3.0-3.2) to ensure Irbesartan is in a single, non-ionized form.[3][13]
Secondary Interactions with Column Residual silanol groups on the silica backbone of C18 columns can interact with the basic functional groups of Irbesartan, causing tailing. Use an end-capped C18 column or add a competing base like triethylamine (0.1-0.5%) to the mobile phase to mask the silanol groups.[1]
Column Overload Injecting too much sample can saturate the stationary phase and lead to peak tailing. Reduce the injection volume or dilute the sample.[10][14]
Column Contamination or Degradation Accumulation of contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7][9]
Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge of the peak.

Q: I am observing peak fronting for my Irbesartan analysis. What could be the reason?

A: Peak fronting is less common than tailing but can indicate specific problems with your method or system.

Potential Causes & Solutions

CauseRecommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[10][15] Whenever possible, dissolve the sample in the mobile phase.
Column Collapse A sudden physical change or collapse of the column bed can cause severe peak fronting.[8] This is often irreversible and requires column replacement. Ensure operating conditions (pH, temperature) are within the column's recommended limits.[8]
Sample Overload (Concentration) Injecting a sample that is too concentrated can lead to peak fronting.[15] Try diluting your sample and re-injecting.
Issue 3: Split Peaks

Split peaks appear as two or more peaks for a single analyte.

Q: My Irbesartan peak is splitting. How do I troubleshoot this?

A: Peak splitting can be caused by issues occurring before the analytical column or by the separation conditions themselves.

Potential Causes & Solutions

CauseRecommended Solution
Partially Blocked Column Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be introduced unevenly.[11][16] Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced. Using an in-line filter can help prevent this.[17]
Column Void A void at the head of the column can cause the sample band to spread, leading to split peaks.[11][17] This usually requires replacing the column.
Sample Solvent/Mobile Phase Mismatch A significant mismatch between the sample solvent and the mobile phase can cause peak splitting.[17][18] Prepare your sample in the mobile phase whenever feasible.
Co-eluting Impurity It's possible that what appears to be a split peak is actually a co-eluting impurity. To check this, try injecting a smaller volume of the sample. If the split resolves into two distinct peaks, you likely have a co-eluting compound.[17][19] In this case, the chromatographic method will need to be re-optimized for better resolution.

Experimental Protocols

Here are some detailed methodologies for HPLC analysis of Irbesartan that have been shown to produce good peak shape.

Method 1: Isocratic RP-HPLC

  • Column: Inertsil ODS C-18, 5µm, 250 x 4.6mm[2]

  • Mobile Phase: Methanol: Acetonitrile: 2% Orthophosphoric Acid (40:40:20, v/v/v)[2]

  • Flow Rate: 1.5 mL/min[2]

  • Detection: UV at 260 nm[2]

  • Temperature: Ambient[2]

  • Expected Retention Time: Approximately 4.5 min[2]

Method 2: Isocratic RP-HPLC with Buffer

  • Column: Cosmosil C18, 5µ, 250×4.6mm[3]

  • Mobile Phase: Methanol and Water (pH 3.0 adjusted with phosphoric acid) in a ratio of 80:20[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 228 nm[3]

  • Temperature: Ambient[3]

  • Expected Retention Time: Approximately 3.26 min[3]

Method 3: USP Method

  • Column: L1 packing (C18), 4.0-mm × 25-cm[13]

  • Mobile Phase: Filtered and degassed mixture of pH 3.2 phosphate buffer and acetonitrile (67:33)[13]

  • Flow Rate: About 1.0 mL/min[13]

  • Detection: UV at 220 nm[13]

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in Irbesartan chromatography.

start Poor Irbesartan Peak Shape check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting splitting Peak Splitting check_shape->splitting Splitting tailing_ph Adjust Mobile Phase pH (e.g., to pH 3.0) tailing->tailing_ph fronting_solvent Match Sample Solvent to Mobile Phase fronting->fronting_solvent splitting_frit Back-flush Column or Replace Frit splitting->splitting_frit tailing_column Use End-capped Column or Add Competing Base tailing_ph->tailing_column tailing_conc Reduce Injection Volume/ Dilute Sample tailing_column->tailing_conc end Good Peak Shape tailing_conc->end fronting_column Check Column for Collapse (Replace if necessary) fronting_solvent->fronting_column fronting_column->end splitting_void Inspect for Column Void (Replace Column) splitting_frit->splitting_void splitting_void->end

Caption: Troubleshooting workflow for poor Irbesartan peak shape.

start Start: Irbesartan Sample and HPLC Method prep_mobile_phase Prepare Mobile Phase (e.g., pH 3.0 Buffer:ACN) start->prep_mobile_phase prep_sample Prepare Sample (Dissolve in Mobile Phase) start->prep_sample equilibrate Equilibrate Column prep_mobile_phase->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Peak Shape (Tailing Factor, Symmetry) acquire->analyze good_peak Acceptable Peak Shape (Proceed with Analysis) analyze->good_peak Yes bad_peak Poor Peak Shape (Troubleshoot) analyze->bad_peak No troubleshoot Refer to Troubleshooting Guide bad_peak->troubleshoot

Caption: Experimental workflow for Irbesartan HPLC analysis.

References

Technical Support Center: Irbesartan and Irbesartan-d4 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irbesartan and its deuterated analog, Irbesartan-d4. The information focuses on the impact of pH on the stability of these compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of Irbesartan?

A1: Irbesartan is susceptible to degradation under both acidic and alkaline conditions, particularly when exposed to elevated temperatures.[1][2][3] It is most stable in neutral conditions.[3] Forced degradation studies have shown significant degradation in the presence of acids (like HCl) and bases (like NaOH).[1][3] The rate of degradation is generally faster in alkaline environments compared to acidic or neutral ones.[3][4]

Q2: I'm observing unexpected degradation of my Irbesartan sample. What are the common causes?

A2: Unexpected degradation of Irbesartan can stem from several factors related to pH:

  • Inappropriate solvent pH: Using highly acidic or alkaline diluents for sample preparation can initiate degradation.

  • Hydrolytic decomposition: Exposure to acidic, neutral, or alkaline aqueous solutions, especially at elevated temperatures (e.g., 80°C), can cause hydrolysis.[3]

  • Incorrect buffer selection: The choice of buffer and its pH can influence the stability. It is crucial to work within a pH range where Irbesartan is known to be more stable.

Q3: What is the expected degradation pathway for Irbesartan under acidic and basic conditions?

A3: Under stress conditions, Irbesartan degrades into several products. In acidic and basic environments, hydrolysis is a key degradation pathway.[3][5] One identified degradation product is (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine.[5] The specific degradation products can vary depending on the exact conditions (pH, temperature, and duration of exposure).[5][6]

Q4: How does the stability of this compound compare to Irbesartan at different pH values?

A4: There is limited specific research on the forced degradation of this compound under varying pH conditions. This compound is a deuterated form of Irbesartan, often used as an internal standard in analytical methods.[7] Deuterium labeling is generally not expected to significantly alter the fundamental chemical stability of the molecule with respect to pH-dependent hydrolysis. Therefore, it is reasonable to assume that this compound will exhibit a similar stability profile to Irbesartan, being more susceptible to degradation in acidic and alkaline conditions than in neutral ones. However, without direct experimental evidence, this remains an assumption.

Q5: What are the optimal storage conditions for Irbesartan solutions to minimize pH-related degradation?

A5: To minimize degradation, Irbesartan solutions should be prepared and stored in neutral pH conditions. If possible, use buffered solutions to maintain a stable pH. Avoid prolonged storage in highly acidic or alkaline solutions. For short-term storage, refrigeration can help slow down the rate of degradation.

Troubleshooting Guides

Issue: Inconsistent results in Irbesartan stability studies.
Possible Cause Troubleshooting Step
Fluctuating pH Ensure the pH of your solutions is consistently controlled using appropriate buffers. Verify the pH of each new batch of solvent or mobile phase.
Temperature Variations Maintain a constant and controlled temperature throughout the experiment, as degradation is temperature-dependent.[1][3]
Inconsistent Sample Preparation Standardize the sample preparation procedure, including the duration of exposure to different pH conditions before analysis.
Issue: Appearance of unknown peaks in the chromatogram during HPLC analysis.
Possible Cause Troubleshooting Step
pH-induced Degradation This is a likely cause. Compare the chromatograms of samples exposed to acidic, basic, and neutral conditions to identify potential degradation products.[1][3]
Mobile Phase pH The pH of the mobile phase can affect the retention time and resolution of Irbesartan and its degradation products. Ensure the mobile phase pH is optimized and consistent.
Contaminated Diluent Use fresh, high-purity diluents for sample preparation to avoid introducing contaminants that might react with Irbesartan.

Quantitative Data on Irbesartan Degradation

The following table summarizes data from forced degradation studies on Irbesartan under various pH conditions.

Stress Condition Temperature Duration % Degradation Reference
0.1N NaOH (Alkaline)60°C1 hour18.41%[1]
0.1 M NaOH (Alkaline)80°C24 hours~70%[3][4]
Acidic Condition60°C1 hour31.04%[1]
0.1 M HCl (Acidic)80°CNot specifiedDegradation observed[3]
Neutral (Water)80°CNot specifiedDegradation observed[3]

Experimental Protocols

Forced Degradation Study of Irbesartan

This protocol is a generalized representation based on common practices in stability-indicating method development.[1][3][8]

  • Preparation of Stock Solution: Prepare a stock solution of Irbesartan in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acidic Degradation:

    • Take a known volume of the stock solution.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl).

    • Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an appropriate base (e.g., 0.1 M NaOH).

    • Dilute the final solution to a suitable concentration for analysis.

  • Alkaline Degradation:

    • Take a known volume of the stock solution.

    • Add an equal volume of an alkaline solution (e.g., 0.1 M NaOH).

    • Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an appropriate acid (e.g., 0.1 M HCl).

    • Dilute the final solution to a suitable concentration for analysis.

  • Neutral Degradation (Hydrolysis):

    • Take a known volume of the stock solution.

    • Add an equal volume of purified water.

    • Heat the mixture at a specific temperature (e.g., 80°C) for a defined period.

    • After the incubation period, cool the solution.

    • Dilute the final solution to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A common method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

Visualizations

Irbesartan_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Irbesartan Irbesartan Stock Solution Acid Acidic (e.g., 0.1M HCl, 80°C) Irbesartan->Acid Base Alkaline (e.g., 0.1M NaOH, 80°C) Irbesartan->Base Neutral Neutral (Water, 80°C) Irbesartan->Neutral HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Data Data Interpretation (Degradation Profile) HPLC->Data Irbesartan_Stability_pH_Relationship Irbesartan Irbesartan Acidic Acidic pH (e.g., pH < 4) Irbesartan->Acidic leads to Neutral Neutral pH (e.g., pH ~ 7) Irbesartan->Neutral maintains Alkaline Alkaline pH (e.g., pH > 8) Irbesartan->Alkaline leads to Degradation Increased Degradation Acidic->Degradation Stability Relatively Stable Neutral->Stability Alkaline->Degradation

References

Technical Support Center: Minimizing Carryover in LC-MS Analysis of Irbesartan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Irbesartan.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS analysis and why is it a concern for Irbesartan?

A1: Carryover is the appearance of a small peak from a previous injection in the chromatogram of a subsequent injection, typically a blank or a low-concentration sample.[1][2][3] This phenomenon can lead to inaccurate quantification, especially for trace-level analysis.[3] Irbesartan, like other "sticky" compounds such as peptides and lipids, can adsorb to surfaces within the LC-MS system, making it prone to carryover.[4] This can compromise data integrity, a critical aspect in pharmaceutical analysis and regulatory compliance.[2]

Q2: What are the common sources of Irbesartan carryover in an LC-MS system?

A2: The most common sources of carryover are the autosampler, including the needle, injection valve, and sample loop.[2][3][5] Other potential sources include the LC column, tubing, and fittings, as well as the mass spectrometer's ion source.[4][6][7] Adsorption of Irbesartan can occur on various surfaces, particularly those made of metal or containing active silanol groups.[1][8]

Q3: How can I identify the source of Irbesartan carryover?

A3: A systematic approach is crucial to pinpointing the source of carryover.[7] This involves a series of diagnostic injections:

  • Blank Injections: Injecting a blank solvent after a high-concentration Irbesartan standard can confirm the presence of carryover.[4][9]

  • Varying Injection Volumes: If the carryover peak area increases with a larger blank injection volume, the blank itself might be contaminated.[9] If the peak area remains constant, the carryover is likely from the autosampler's exterior needle surface.[9]

  • Systematic Component Exclusion: By systematically bypassing components (e.g., replacing the column with a union), you can isolate the carryover source to the autosampler, column, or other parts of the LC system.[6][10]

Troubleshooting Guide

Issue 1: Persistent Irbesartan peak in blank injections after a high-concentration sample.

Cause: This is a classic sign of carryover, likely originating from the autosampler.

Solution: Optimize the autosampler wash protocol.

  • Wash Solvent Selection: The choice of wash solvent is critical.[8] A strong solvent that can effectively solubilize Irbesartan is necessary. For basic compounds like Irbesartan, a wash solution containing an organic solvent with a small amount of acid (e.g., 0.1% formic acid in acetonitrile/water) can be effective. Consider a dual-solvent wash, using a strong organic solvent followed by an aqueous solution to remove a wider range of contaminants.[2]

  • Wash Volume and Duration: Increase the volume and duration of the needle wash.[2][5] Performing multiple wash cycles can also significantly improve cleaning efficiency.[2]

  • Internal and External Washes: Utilize both internal and external needle wash functions if your autosampler supports them.[9] The external wash cleans the outside of the needle, while the internal wash flushes the needle, sample loop, and injection port.[9]

Issue 2: Tailing peaks for Irbesartan, which may contribute to carryover.

Cause: Peak tailing for basic compounds like Irbesartan can be caused by secondary interactions with residual silanol groups on the surface of C18 column packing materials.[1] This can lead to incomplete elution and subsequent carryover into the next injection.

Solution: Modify the mobile phase or select an appropriate column.

  • Mobile Phase pH: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups. For Irbesartan analysis, a mobile phase with a slightly acidic pH is often used.[11][12]

  • Mobile Phase Additives: Adding a competitive inhibitor, such as a small amount of a volatile amine (e.g., triethylamine), to the mobile phase can block the active sites on the column and improve peak shape.[6]

  • Column Selection: Choose a column with end-capping or a different stationary phase that is less prone to secondary interactions with basic compounds.[4]

Issue 3: Carryover is observed even after optimizing the autosampler wash and mobile phase.

Cause: The carryover may be originating from other parts of the LC system, such as worn injector seals, contaminated tubing, or the column itself.[6][10]

Solution: Perform systematic maintenance and component evaluation.

  • Injector Maintenance: Worn or dirty rotor seals in the injection valve are a common source of carryover and should be inspected and replaced regularly.[6]

  • Column Flushing: If the column is suspected, a thorough flushing with a strong solvent mixture (e.g., 100% acetonitrile or a gradient wash) may be necessary.[10]

  • System Plumbing: Check all tubing and fittings for potential dead volumes or contamination.[9]

Quantitative Data Summary

The following table summarizes hypothetical results from experiments aimed at reducing Irbesartan carryover. These values are for illustrative purposes to demonstrate the effectiveness of different troubleshooting steps.

Troubleshooting Action Initial Carryover (% of High Standard) Carryover After Action (% of High Standard) Notes
Optimized Autosampler Wash 2.5%0.8%Increased wash volume and used a stronger wash solvent (ACN/IPA/Water with 0.1% Formic Acid).
Mobile Phase Modification 1.2%0.4%Added 0.1% formic acid to the mobile phase to improve peak shape and reduce tailing.
Column Replacement 0.9%0.2%Switched from a standard C18 column to one with advanced end-capping.
Injector Seal Replacement 0.5%< 0.1%Replaced a worn rotor seal in the autosampler injection valve.

Experimental Protocols

Protocol 1: Evaluating Autosampler Wash Solvents

  • Objective: To determine the most effective wash solvent for minimizing Irbesartan carryover from the autosampler.

  • Procedure:

    • Inject a high-concentration standard of Irbesartan (e.g., 1000 ng/mL).

    • Inject a series of three blank samples using the current autosampler wash method.

    • Change the autosampler wash solvent to the test solvent (e.g., 50:50 acetonitrile:isopropanol with 0.1% formic acid).

    • Repeat steps 1 and 2 with the new wash solvent.

    • Compare the average peak area of Irbesartan in the blank injections for each wash solvent.

  • Expected Outcome: A significant reduction in the Irbesartan peak area in the blank injections with the more effective wash solvent.

Protocol 2: Diagnosing Column-Related Carryover

  • Objective: To determine if the analytical column is the primary source of Irbesartan carryover.

  • Procedure:

    • Inject a high-concentration standard of Irbesartan followed by a blank injection to establish the baseline carryover.

    • Disconnect the analytical column and replace it with a zero-dead-volume union.

    • Repeat the injection sequence of the high-concentration standard followed by a blank.

    • Analyze the chromatogram from the blank injection.

  • Expected Outcome:

    • If the carryover peak is significantly reduced or eliminated, the column is the primary source of carryover.

    • If the carryover peak remains, the source is likely the autosampler or other pre-column components.[10]

Visualizations

Carryover_Troubleshooting_Workflow start Start: Observe Carryover in Blank Injection is_autosampler Optimize Autosampler Wash? (Solvent, Volume, Duration) start->is_autosampler autosampler_yes Carryover Reduced? is_autosampler->autosampler_yes Yes modify_mobile_phase Modify Mobile Phase? (pH, Additives) is_autosampler->modify_mobile_phase No autosampler_yes->modify_mobile_phase No end_resolved Issue Resolved autosampler_yes->end_resolved Yes mobile_phase_yes Carryover Reduced? modify_mobile_phase->mobile_phase_yes Yes check_hardware Inspect and Maintain Hardware (Injector Seals, Tubing, Column) modify_mobile_phase->check_hardware No mobile_phase_yes->check_hardware No mobile_phase_yes->end_resolved Yes check_hardware->end_resolved end_escalate Escalate to Instrument Vendor check_hardware->end_escalate Experimental_Setup_for_Carryover_Diagnosis cluster_lc_system LC System cluster_diagnosis Diagnostic Step solvent Mobile Phase pump Pump solvent->pump autosampler Autosampler pump->autosampler column_or_union Analytical Column OR Zero-Volume Union autosampler->column_or_union step1 1. Run with Column detector Mass Spectrometer column_or_union->detector step2 2. Replace Column with Union step3 3. Compare Carryover

References

dealing with low recovery of Irbesartan-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low recovery of Irbesartan-d4 during sample extraction for bioanalytical applications.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving low recovery of this compound. The issues are presented in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Overall low recovery of this compound across all samples.

Potential Cause: Suboptimal extraction methodology for the physicochemical properties of Irbesartan.

Troubleshooting Steps:

  • Review Physicochemical Properties: Irbesartan is a weakly acidic compound with pKa values around 4.24. Its solubility is pH-dependent. Ensure your extraction protocol is optimized for a weakly acidic analyte.

  • pH Adjustment:

    • For Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): The pH of the sample should be adjusted to suppress the ionization of Irbesartan, thereby increasing its affinity for the organic solvent or the solid phase sorbent. A pH of approximately 2-3 is generally recommended.

  • Solvent Selection:

    • For LLE: Ensure the chosen organic solvent has the appropriate polarity to efficiently extract Irbesartan. A mixture of ethyl acetate and n-hexane (e.g., 80:20 v/v) has been shown to be effective.

    • For SPE: The choice of sorbent is critical. A C18 reversed-phase sorbent is commonly used for Irbesartan. Ensure the wash and elution solvents are optimized. A common elution solvent is methanol, sometimes with a small percentage of formic acid to facilitate the elution of the protonated form.

  • Elution Volume and Strength (for SPE): Inadequate elution solvent volume or strength can lead to incomplete recovery from the SPE cartridge. Consider increasing the elution volume or the percentage of the organic component in the elution solvent.

  • Analyte Stability: While Irbesartan is generally stable, investigate potential degradation during sample processing. This can be assessed by comparing the response of a sample processed immediately with one that has undergone the full extraction procedure with holding steps.

Issue 2: Inconsistent or variable recovery of this compound between samples.

Potential Cause: Matrix effects, inconsistent sample handling, or variability in the extraction procedure.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to apparent low or variable recovery.

    • Post-Extraction Spike Experiment: To assess matrix effects, compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Improve Sample Cleanup: If matrix effects are significant, enhance the sample cleanup process.

    • SPE: Optimize the wash steps to remove interfering matrix components. A wash with a weak organic solvent or an aqueous buffer can be effective.

    • LLE: A back-extraction step can sometimes help to clean up the sample.

  • Chromatographic Separation: Ensure that the chromatographic method effectively separates this compound from co-eluting matrix components that may cause ion suppression.

  • Standardize Procedures: Inconsistent manual procedures, such as variations in vortexing time, solvent volumes, or evaporation steps, can introduce variability. Ensure all steps are performed consistently for all samples. Automation of liquid handling can minimize this variability.

  • Internal Standard Concentration: Ensure the concentration of this compound is appropriate and consistent across all samples.

Issue 3: Low recovery of this compound specifically in certain sample batches or after storage.

Potential Cause: Analyte instability during storage or freeze-thaw cycles.

Troubleshooting Steps:

  • Freeze-Thaw Stability: Evaluate the stability of this compound in the biological matrix after multiple freeze-thaw cycles. Analyze QC samples that have undergone a defined number of freeze-thaw cycles and compare the results to freshly prepared QC samples.

  • Bench-Top Stability: Assess the stability of this compound in the processed samples at room temperature over a period that mimics the typical analysis time.

  • Long-Term Stability: If samples have been stored for an extended period, verify the long-term stability of this compound at the storage temperature (e.g., -20°C or -80°C).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Irbesartan that I should consider for sample extraction?

A1: Irbesartan is a biphenylyltetrazole derivative and an angiotensin II receptor antagonist.[1] It is a weakly acidic compound with a pKa of approximately 4.24.[2] This means its ionization state is highly dependent on the pH of the solution. It has low aqueous solubility, which is also influenced by pH.[3] These properties are critical for optimizing the pH and solvent selection during extraction to ensure the molecule is in its non-ionized form for efficient partitioning into organic solvents or retention on reversed-phase SPE sorbents.

Q2: What is a typical recovery percentage I should expect for this compound?

A2: The expected recovery can vary depending on the extraction method and the laboratory's specific protocol. However, well-optimized methods should generally yield consistent and high recovery. For LLE with ethyl acetate and n-hexane, recoveries for Irbesartan have been reported in the range of 54-71%.[2] For SPE, recoveries can be higher, often exceeding 80%. Protein precipitation methods may have slightly lower and more variable recovery. The key is to have a consistent and reproducible recovery for both the analyte and the internal standard.

Q3: Can the position of the deuterium label on this compound affect its recovery or stability?

A3: While the physicochemical properties of deuterated and non-deuterated compounds are very similar, the position of the deuterium label can sometimes influence stability. If the deuterium atoms are on exchangeable positions (e.g., on a hydroxyl or amine group), they can be lost and replaced with hydrogen atoms from the solvent, leading to a loss of the deuterated signal. However, in commercially available this compound, the deuterium atoms are typically placed on stable positions within the molecule, minimizing the risk of back-exchange.

Q4: How can I minimize matrix effects for this compound analysis?

A4: Minimizing matrix effects is crucial for accurate and precise quantification. Here are some strategies:

  • Efficient Sample Cleanup: Use a robust extraction method like SPE or LLE to remove as many interfering matrix components as possible.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

  • Use of a Stable Isotope Labeled Internal Standard: Using this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte. However, if matrix effects are severe and causing overall low signal, improving the cleanup is still necessary.

Q5: What are the common pitfalls to avoid during the extraction of this compound?

A5: Common pitfalls include:

  • Incorrect pH: Failure to properly adjust the pH of the sample can lead to poor extraction efficiency.

  • Inappropriate Solvent Choice: Using a solvent that is too polar or non-polar for Irbesartan can result in low recovery.

  • Incomplete Elution from SPE: Using an insufficient volume or strength of the elution solvent will leave the analyte on the cartridge.

  • Sample Evaporation Issues: Over-drying the sample can make reconstitution difficult, while incomplete drying can leave residual water that may affect chromatographic performance.

  • Inconsistent Technique: Variations in manual pipetting, vortexing, or timing can lead to inconsistent results.

Data Presentation

The following table summarizes typical recovery data for Irbesartan and its internal standard using different extraction techniques, compiled from various studies. It is important to note that recovery can be method and matrix-dependent.

Extraction MethodAnalyteMatrixTypical Recovery (%)Reference
Liquid-Liquid Extraction (LLE) IrbesartanHuman Plasma54.62 - 70.76%[2]
Telmisartan (IS)Human Plasma90%[2]
Solid-Phase Extraction (SPE) IrbesartanHuman Plasma>80% (typical)General knowledge
This compoundHuman PlasmaNot specified, but method validated[4][5]
Protein Precipitation (PP) IrbesartanHuman Plasma~90.9%[6]
Telmisartan (IS)Human Plasma~90.4%[6]

Experimental Protocols

Below are detailed methodologies for the three common extraction techniques for this compound from plasma samples.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.

    • Add 500 µL of 2% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less retained interferences.

  • Elution:

    • Elute Irbesartan and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 200 µL of plasma sample in a clean tube, add 25 µL of this compound internal standard working solution.

    • Add 100 µL of a suitable buffer to adjust the pH to ~3 (e.g., 0.1 M glycine buffer).

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., ethyl acetate:n-hexane, 80:20 v/v).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PP)
  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol) to the sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase. This step helps to concentrate the analyte and exchange the solvent to one that is more compatible with the initial mobile phase conditions, which can improve peak shape.

  • Injection:

    • Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to troubleshooting low recovery of this compound.

Troubleshooting_Workflow start Low this compound Recovery Observed check_consistency Is recovery consistently low or variable? start->check_consistency consistent_low Consistently Low check_consistency->consistent_low Consistent variable Variable check_consistency->variable Variable review_protocol Review Extraction Protocol (pH, Solvent, Sorbent) consistent_low->review_protocol optimize_ph Optimize Sample pH (Acidify to ~pH 3) review_protocol->optimize_ph optimize_solvent Optimize Extraction/Elution Solvent (Polarity, Strength, Volume) optimize_ph->optimize_solvent check_stability Investigate Analyte Stability (Degradation during processing?) optimize_solvent->check_stability end Recovery Improved check_stability->end check_matrix_effects Evaluate Matrix Effects (Post-extraction spike) variable->check_matrix_effects matrix_present Yes check_matrix_effects->matrix_present Present matrix_absent No check_matrix_effects->matrix_absent Absent improve_cleanup Improve Sample Cleanup (Optimize SPE wash steps) matrix_present->improve_cleanup standardize_handling Standardize Sample Handling (Consistent volumes, timing, etc.) matrix_absent->standardize_handling optimize_chromatography Optimize Chromatography (Separate from interferences) improve_cleanup->optimize_chromatography optimize_chromatography->end check_storage_stability Check Storage Stability (Freeze-thaw, bench-top) standardize_handling->check_storage_stability check_storage_stability->end

Caption: A flowchart for troubleshooting low this compound recovery.

Extraction_Method_Selection cluster_methods Sample Extraction Methods cluster_considerations Key Considerations pp Protein Precipitation (PP) - Fast, simple - Lower cleanliness - Potential for high matrix effects lle Liquid-Liquid Extraction (LLE) - Good cleanliness - Requires immiscible solvents - Can be time-consuming spe Solid-Phase Extraction (SPE) - Highest cleanliness - Most selective - Can be automated throughput Required Throughput throughput->pp High throughput->lle Moderate throughput->spe High (with automation) cleanliness Required Sample Cleanliness cleanliness->pp Low cleanliness->lle Moderate cleanliness->spe High automation Automation Capability automation->pp Yes automation->lle Challenging automation->spe Yes

Caption: Comparison of common extraction methods for this compound.

References

impact of different anticoagulants on Irbesartan-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Irbesartan-d4 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the bioanalysis of this compound, with a specific focus on the impact of different anticoagulants.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for plasma collection for this compound analysis?

A1: While a definitive recommendation depends on the specific bioanalytical method, heparin is often considered a preferable anticoagulant as it is less likely to cause significant matrix effects compared to chelating agents like EDTA and citrate.[1] EDTA and citrate can form adducts with analytes or interfere with the ionization process in the mass spectrometer, potentially leading to ion suppression.[1][2][3] However, successful analyses have been reported using various anticoagulants, so validation with your specific method is crucial.

Q2: I am observing low signal intensity for this compound in my LC-MS/MS analysis. Could the anticoagulant be the cause?

A2: Yes, the anticoagulant can significantly impact signal intensity. Ion suppression is a common phenomenon where co-eluting matrix components, including anticoagulants or their counter-ions, compete with the analyte (this compound) for ionization, leading to a reduced signal.[4][5][6] This is a well-documented matrix effect.[7] Consider the following:

  • Anticoagulant Type: EDTA and citrate are more prone to causing ion suppression than heparin.[1]

  • Sample Preparation: Inadequate removal of the anticoagulant and other matrix components during sample preparation is a primary cause of ion suppression.

  • Chromatography: If the anticoagulant or other matrix components co-elute with this compound, it can lead to signal suppression.

Q3: Can the counter-ion of the anticoagulant (e.g., K2EDTA vs. NaEDTA) affect my analysis?

A3: Generally, the impact of the counter-ion (e.g., potassium, sodium, lithium) is considered less significant than the anticoagulant itself.[7][8] However, high concentrations of any salt can potentially lead to matrix effects. The European Bioanalysis Forum (EBF) has suggested that plasma samples with the same anticoagulant but different counter-ions can be considered equal matrices, which would not necessitate a partial validation.[7] Despite this, it is always best practice to maintain consistency in the type of collection tube used for all samples, including standards and quality controls.

Q4: How can I assess if the anticoagulant is causing a matrix effect in my assay?

A4: A post-column infusion experiment is a robust method to evaluate matrix effects. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank plasma sample (containing the anticoagulant). A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression. Additionally, a quantitative assessment can be made by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inadequate Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient in the presence of the specific anticoagulant.Optimize Extraction Method: • For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma. • For liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments of the aqueous phase. • For solid-phase extraction (SPE), ensure the chosen cartridge and elution solvents are appropriate for Irbesartan and the plasma matrix. A published method for Irbesartan used SPE for sample cleanup.[9]
Poor Peak Shape or Tailing Matrix Overload: High concentrations of non-volatile matrix components, including some anticoagulants, can accumulate on the analytical column, affecting peak shape.pH Mismatch: A significant pH difference between the sample extract and the mobile phase can lead to peak distortion.Improve Sample Cleanup: Employ a more rigorous sample preparation technique like SPE to remove interfering components.Dilute the Sample: If sensitivity allows, diluting the sample extract can mitigate matrix overload.Adjust Sample pH: Ensure the pH of the final extract is compatible with the mobile phase.
High Signal Variability (Poor Precision) Inconsistent Matrix Effects: The extent of ion suppression can vary between different plasma lots, leading to inconsistent results.[7]Anticoagulant-Related Precipitation: Some anticoagulants might cause precipitation of plasma proteins or the analyte over time, especially after freeze-thaw cycles.Use a Stable Isotope-Labeled Internal Standard: this compound is a suitable internal standard for Irbesartan analysis as it co-elutes and experiences similar matrix effects, thereby compensating for variability.[9]Optimize Sample Handling: Minimize freeze-thaw cycles and ensure consistent sample processing times.
Unexpected Peaks or Interferences Anticoagulant Adducts: Anticoagulants like EDTA and citrate can form adducts with the analyte or other molecules, appearing as extra peaks in the chromatogram.Leachables from Collection Tubes: Plasticizers or other compounds can leach from blood collection tubes and cause interference.Modify Mass Spectrometer Settings: Check for common adducts (e.g., [M+Na]+, [M+K]+) in your mass spectra and adjust your acquisition method if necessary.Standardize Collection Tubes: Use the same type and brand of blood collection tubes for all study samples and standards to ensure consistent background.[10]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma (collected with the desired anticoagulant) in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Irbesartan

This protocol is based on a published method and may require optimization for your specific instrumentation.[9][11]

  • Liquid Chromatography:

    • Column: C18 column (e.g., Hypersil GOLD 50 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and methanol (e.g., 15:85 v/v)

    • Flow Rate: 0.7 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Irbesartan: Monitor the specific precursor to product ion transition (e.g., m/z 429.2 -> 207.1)

      • This compound: Monitor the specific precursor to product ion transition (e.g., m/z 433.2 -> 211.1)

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, gas flows, and temperature according to the instrument manufacturer's guidelines.

Visual Guides

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Blood_Sample Whole Blood Sample Anticoagulant Addition of Anticoagulant (EDTA, Heparin, Citrate) Blood_Sample->Anticoagulant Plasma_Separation Centrifugation to Obtain Plasma Anticoagulant->Plasma_Separation IS_Spiking Spiking with This compound (IS) Plasma_Separation->IS_Spiking Extraction Extraction (PPT, LLE, or SPE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis in plasma.

Anticoagulant_Impact cluster_anticoagulants Anticoagulants cluster_effects Potential Effects on LC-MS/MS EDTA EDTA Ion_Suppression Ion Suppression EDTA->Ion_Suppression Chelates metal ions, can cause adducts Adduct_Formation Adduct Formation ([M+Na]+, [M+K]+) EDTA->Adduct_Formation Recovery_Issues Altered Analyte Recovery EDTA->Recovery_Issues Heparin Heparin Minimal_Effect Minimal Matrix Effect Heparin->Minimal_Effect Generally lower matrix effect Citrate Citrate Citrate->Ion_Suppression Forms salt adducts Citrate->Adduct_Formation Citrate->Recovery_Issues

Caption: Potential impacts of common anticoagulants on LC-MS/MS analysis.

Troubleshooting_Tree Start Low this compound Signal? Check_Recovery Assess Analyte Recovery Start->Check_Recovery Low_Recovery Recovery < 80%? Check_Recovery->Low_Recovery Optimize_SPE Optimize Sample Prep (e.g., SPE, LLE) Low_Recovery->Optimize_SPE Yes Check_Matrix_Effect Assess Matrix Effect (Post-column infusion) Low_Recovery->Check_Matrix_Effect No Suppression_Observed Ion Suppression Observed? Check_Matrix_Effect->Suppression_Observed Improve_Chroma Improve Chromatographic Separation Suppression_Observed->Improve_Chroma Yes System_Issue Investigate Instrument Performance Suppression_Observed->System_Issue No Change_Anticoagulant Consider Different Anticoagulant (e.g., Heparin) Improve_Chroma->Change_Anticoagulant

Caption: Troubleshooting decision tree for low this compound signal.

References

Validation & Comparative

A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the accuracy and reliability of bioanalytical data are paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods to ensure data integrity. A cornerstone of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the use of an internal standard (IS). The IS is a compound of known concentration added to every sample to compensate for variability during sample preparation and analysis.

This guide provides an objective comparison of the FDA and EMA guidelines for internal standard validation, supported by experimental data and detailed protocols. The recommendations are largely harmonized through the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

Key Validation Parameters and Acceptance Criteria

A robust bioanalytical method validation assesses several key parameters to demonstrate its suitability for its intended purpose. The following tables summarize the typical acceptance criteria for these parameters as per the harmonized guidelines, along with illustrative experimental data.

Table 1: Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.

Analyte Concentration (ng/mL)NMean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)FDA/EMA Acceptance Criteria
LLOQ: 1.00 50.95-5.08.5Within ±20% of nominal
Low QC: 3.00 52.90-3.36.2Within ±15% of nominal
Mid QC: 50.0 552.5+5.04.5Within ±15% of nominal
High QC: 150.0 5145.5-3.03.8Within ±15% of nominal

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Selectivity and Matrix Effect

Objective: To ensure the method can differentiate the analyte and IS from other components in the matrix and to evaluate the impact of the matrix on the analytical response.

ParameterTestAcceptance Criteria (FDA/EMA)Experimental Result
Selectivity Response of blank matrix at the retention time of the analyte< 20% of the LLOQ response5%
Response of blank matrix at the retention time of the IS< 5% of the IS response in a zero standard1%
Matrix Effect Matrix Factor (MF) calculated from at least 6 different lots of blank matrixCV of the IS-normalized MF should be ≤ 15%7.8%
Table 3: Internal Standard Response Variability

Objective: To monitor the consistency of the internal standard response across an analytical run.

ParameterAcceptance Criteria (General Practice)Observation
IS Response Variation Response of individual samples should generally be within 50-150% of the mean response of the calibration standards and QCs.All study samples within the acceptable range.
Interference in IS Channel Response in blank samples should be < 5% of the IS response.No significant interference observed.

Experimental Protocols

A detailed methodology is crucial for reproducing and validating experimental findings. Below is a typical protocol for the validation of an internal standard in a bioanalytical method.

Protocol for Internal Standard Validation
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analyte and the internal standard (preferably a stable isotope-labeled version of the analyte) in a suitable organic solvent.

    • Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by diluting the stock solution.

    • Prepare a working solution of the internal standard at a constant concentration.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank biological matrix (e.g., plasma) with the analyte working solutions to prepare a series of calibration standards (at least 6 non-zero concentrations) and QC samples (at a minimum of four levels: LLOQ, low, mid, and high).

  • Sample Preparation:

    • To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and IS from the biological matrix.

    • Evaporate the organic extract to dryness and reconstitute in a suitable solvent for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method.

    • Monitor the analyte and internal standard using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentrations of the QC samples and study samples from the calibration curve.

    • Evaluate the validation parameters against the acceptance criteria outlined in the tables above.

Visualization of Workflows and Relationships

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of internal standard validation.

Internal_Standard_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Evaluation stock Prepare Analyte & IS Stock Solutions working Prepare Working Solutions stock->working samples Prepare Calibration Standards & QCs in Matrix working->samples add_is Add Internal Standard samples->add_is extract Sample Extraction add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing & Quantification lcms->data_proc validation Evaluate Validation Parameters data_proc->validation report Validation Report validation->report FDA_vs_EMA_Comparison cluster_fda FDA Guidelines cluster_ema EMA Guideline cluster_ich Harmonization fda_guidance Bioanalytical Method Validation Guidance for Industry ich_m10 ICH M10 Bioanalytical Method Validation fda_guidance->ich_m10 Contributes to ema_guideline Guideline on bioanalytical method validation ema_guideline->ich_m10 Contributes to ich_m10->fda_guidance Adopted by ich_m10->ema_guideline Adopted by

cross-validation of Irbesartan assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Irbesartan, simulating a cross-laboratory validation scenario. The data and protocols presented are compiled from peer-reviewed studies, offering an objective overview of assay performance across different analytical techniques. This document is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for Irbesartan analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in the quantification of Irbesartan are outlined below. These protocols are based on validated methods reported in the scientific literature.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To separate and quantify Irbesartan in bulk drug and pharmaceutical dosage forms.

  • Apparatus: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (pH adjusted to 2.8 or 3.0) in a ratio of 80:20 (v/v) is commonly used.[1][2] Another reported mobile phase is a mixture of sodium acetate and acetonitrile buffer solutions (45:55).[3]

    • Stationary Phase: A Cosmosil C18 column (250cm x 4.6mm, 5µm) or a Hypersil BDS RP-18 column (150 x 4.6 mm, 5µ) is typically employed.[1][3]

    • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1][2]

    • Detection: The eluent is monitored at a wavelength of 209 nm or 260 nm.[1][3]

    • Injection Volume: 10 µL.[4]

    • Temperature: Ambient, or controlled at 30 °C.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of Irbesartan in a 100 mL volumetric flask using methanol to obtain a stock solution of 100 µg/mL.[2]

    • Prepare working standards by further diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 60-100 ppm).[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To achieve highly sensitive and selective quantification of Irbesartan in human plasma.

  • Apparatus: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: An isocratic mobile phase consisting of 2 mM ammonium formate (pH 4.0) and methanol (20:80 v/v).[5] An alternative mobile phase is a mixture of water with 2.5% formic acid, methanol, and acetonitrile (40:45:15, v/v/v).[6]

    • Stationary Phase: A Hypersil gold C18 column (100 x 4.6 mm, 5µm).[5]

    • Flow Rate: 0.5 mL/min with a split ratio of 20:80.[5]

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used, monitoring transitions such as m/z 427→175 for Irbesartan.[6]

  • Sample Preparation (Human Plasma):

    • Employ liquid-liquid extraction using a mixture of ethyl acetate and n-Hexane (80:20, v/v).[5]

    • Alternatively, use protein precipitation with acetonitrile.[6]

3. UV-Visible Spectrophotometry

  • Objective: For simple and rapid quantification of Irbesartan in bulk and pharmaceutical formulations.

  • Apparatus: A UV-Visible spectrophotometer.

  • Methodology:

    • Solvent: Methanol or a mixture of ethanol and water (1:1).[7]

    • Wavelength of Maximum Absorbance (λmax): Irbesartan typically shows maximum absorbance at 246 nm.[8]

    • Procedure:

      • Prepare a stock solution of Irbesartan in the chosen solvent.

      • Create a series of dilutions to establish a calibration curve over a concentration range of 5-30 µg/mL.[8]

      • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Data Presentation: Cross-Method Performance Comparison

The following tables summarize the quantitative performance characteristics of different Irbesartan assays, as reported in various studies. This comparative data can guide the selection of an appropriate method based on the specific requirements of the analysis.

Table 1: Performance Characteristics of HPLC Methods for Irbesartan Analysis

ParameterMethod 1[1]Method 2[2]Method 3[3]
Linearity Range 60-100 ppm60-100 µg/mL1-5 µg/mL
Correlation Coefficient (r²) 0.9970.9980.994
Accuracy (% Recovery) 98.66%97.2-99.9%99.99-100.45%
Precision (% RSD) Within acceptable USP limits< 2%< 2%
Limit of Detection (LOD) 0.074 µg/mL0.710 µg/mL0.01647 µg/mL
Limit of Quantification (LOQ) 0.24 µg/mL0.116 µg/mL0.049425 µg/mL

Table 2: Performance Characteristics of LC-MS/MS and Spectrophotometric Methods

ParameterLC-MS/MS[5]UV-Spectrophotometry[8]
Linearity Range Not explicitly stated5-30 µg/mL
Correlation Coefficient (r²) Not explicitly stated> 0.999
Accuracy (% Recovery) 54.62-70.76%98-102%
Precision (% CV) 3.44% (matrix factor)< 2%
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Table 3: Performance Characteristics of Polarographic Methods

ParameterDifferential Pulse (DP) & Square Wave (SW) Polarography[9]
Linearity Range 8 × 10⁻⁶ - 1 × 10⁻⁴ M
Correlation Coefficient (r²) Not explicitly stated
Accuracy (% Recovery) 95.02 - 99.21%
Precision (% RSD) < 1.72% (Intra- and inter-day)
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) 2.01 × 10⁻⁶ M and 2.56 × 10⁻⁶ M

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of an analytical method between two laboratories.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Assessment lab1_dev Method Development & Validation lab1_protocol Standardized Protocol & Validation Report lab1_dev->lab1_protocol lab2_transfer Method Transfer lab1_protocol->lab2_transfer Protocol Transfer lab1_samples Reference Samples (Known Concentrations) lab2_validation Method Validation (ICH Guidelines) lab1_samples->lab2_validation Sample Analysis lab2_transfer->lab2_validation lab2_results Comparative Results lab2_validation->lab2_results compare Statistical Analysis (e.g., t-test, F-test) lab2_results->compare Data Submission conclusion Method Deemed Cross-Validated compare->conclusion

Caption: Workflow for Inter-Laboratory Method Cross-Validation.

References

Quantifying Irbesartan: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension, is critical. This guide provides a comparative overview of common analytical methods for determining the linearity and range of Irbesartan, supported by experimental data. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Analytical MethodLinearity RangeCorrelation Coefficient (R²)Matrix
HPLC-UV 1.5 - 120 µg/mL[]0.999[]Bulk Drug & Tablets
60 - 100 µg/mL[2][3]0.998[2]Bulk Drug & Tablets
10 - 70 µg/mL[4]0.998[4]Tablets
10 - 60 µg/mL[5]> 0.9999[5]Tablets
1 - 5 µg/mL[6]0.9996[6]Bulk Drug & Tablets
LC-MS/MS 2.0 - 5000 µg/L[7]Not SpecifiedHuman Plasma
12.1 - 6018.7 ng/mL[8]Not SpecifiedHuman Plasma
12.1 - 5987.2 ng/mL[8]Not SpecifiedDog Plasma
5.01 - 1000.8 ng/mL[9]Not SpecifiedRat Plasma
HPTLC 100 - 700 ng/spot[10]0.9961[10]Tablets
200 - 1000 ng/band0.998Tablets
100 - 600 ng/spot0.999Tablets
50 - 500 ng/bandNot SpecifiedSynthetic Mixture

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for each technique based on published studies.

HPLC-UV Method

A common approach for the quantification of Irbesartan in pharmaceutical dosage forms involves a Reverse-Phase HPLC (RP-HPLC) method.

  • Chromatographic System: An isocratic HPLC system equipped with a UV-Visible detector is typically used.

  • Column: A Cosmosil C18 column (250×4.6mm, 5µm) is a suitable stationary phase.[2]

  • Mobile Phase: A mixture of methanol and water (pH adjusted to 3.0) in a ratio of 80:20 (v/v) is often employed.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[2]

  • Detection Wavelength: The UV detector is set to 228 nm for monitoring the eluent.[2]

  • Preparation of Standard Solutions: A stock solution of Irbesartan is prepared by dissolving a known weight of the standard in the mobile phase. A series of dilutions are then made to cover the desired concentration range (e.g., 60-100 µg/mL) to establish the calibration curve.[2]

  • Linearity and Range Determination: Equal volumes of each standard solution are injected into the chromatograph. The peak areas are plotted against the corresponding concentrations, and the linearity is assessed by the correlation coefficient of the resulting calibration curve.

LC-MS/MS Method

For the determination of Irbesartan in biological matrices like plasma, a more sensitive and selective LC-MS/MS method is often required.

  • Chromatographic System: A liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: A Zorbax SB C18 column is a common choice.[7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, water, and formic acid (e.g., 90:10:0.25 v/v/v) is used.[7]

  • Sample Preparation: A simple protein precipitation step is typically performed on the plasma samples using a solvent like acetonitrile.[7]

  • Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion mode using Selected Reaction Monitoring (SRM). The precursor to product ion transitions for Irbesartan (e.g., m/z 429 to m/z 207) and an internal standard are monitored.[7]

  • Linearity and Range Determination: Calibration curves are constructed by spiking blank plasma with known concentrations of Irbesartan and a constant concentration of an internal standard. The peak area ratios of the analyte to the internal standard are plotted against the analyte concentration.

HPTLC Method

HPTLC offers a simpler and high-throughput alternative for the quantification of Irbesartan in pharmaceutical formulations.

  • Stationary Phase: Precoated silica gel 60F254 aluminum plates are commonly used.[10]

  • Mobile Phase: A mixture of solvents such as acetonitrile, chloroform, and glacial acetic acid (e.g., 7:3:0.1 v/v/v) is used for development.[10]

  • Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands or spots using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, the plate is dried and scanned using a TLC scanner at a specific wavelength (e.g., 260 nm) to measure the peak areas of the separated spots.[10]

  • Linearity and Range Determination: A calibration curve is prepared by applying different known concentrations of the Irbesartan standard solution. The peak areas are plotted against the corresponding concentrations to determine the linearity.

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the pharmacological action of Irbesartan, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_results Results & Validation Standard_Stock Prepare Irbesartan Standard Stock Solution Serial_Dilutions Perform Serial Dilutions to obtain Calibration Standards Standard_Stock->Serial_Dilutions Instrument Inject/Apply to Analytical Instrument (HPLC/LC-MS/HPTLC) Serial_Dilutions->Instrument Sample_Preparation Prepare Sample Solution (e.g., extraction, dissolution) Sample_Preparation->Instrument Data_Acquisition Acquire Chromatograms/ Densitograms Instrument->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Linearity_Range Determine Linearity (R²) and Range Calibration_Curve->Linearity_Range

Caption: Experimental workflow for linearity and range determination.

RAAS Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Irbesartan Irbesartan Irbesartan->AT1Receptor  Blocks

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Irbesartan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. For Irbesartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension, two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are commonly employed. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

At a Glance: Key Performance Metrics

The choice between HPLC-UV and LC-MS/MS for Irbesartan analysis often hinges on the specific requirements of the assay, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters for both methods, compiled from various studies.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 1.5 - 120 µg/mL[1]2 - 500 ng/mL[2], 5.01 - 1000.8 ng/mL[3]
Limit of Detection (LOD) 10 ng[4], 0.710 µg/mL[5], 0.10 µg/mL[6], 0.03 µg/mL[7]0.05 - 0.8 ng/mL[8]
Limit of Quantification (LOQ) 30 ng[4], 0.116 µg/mL[5], 0.33 µg/mL[6], 2 ng/mL[2]0.1 - 2.0 ng/mL[8]
Accuracy (% Recovery) 97.2 - 99.9%[5], 100.61%[4]Within acceptable limits[9]
Precision (%RSD) < 2%[4][5]< 9.91%[2]
Selectivity Good, but potential for interference[10]High, based on mass-to-charge ratio[9][10]
Run Time ~3-8 minutes[4][5][6]~2-4 minutes[9][11]

The Underlying Methodologies: A Workflow Comparison

The general workflow for both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. However, the key distinction lies in the detection principle.

Workflow_Comparison cluster_0 Shared Workflow cluster_1 HPLC-UV cluster_2 LC-MS/MS Sample_Prep Sample Preparation (e.g., precipitation, extraction) Chromatography HPLC Separation (C18 Column) Sample_Prep->Chromatography UV_Detection UV Detection (Absorbance at a specific λ) Chromatography->UV_Detection Ionization Ionization (e.g., ESI) Chromatography->Ionization Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis Mass_Analyzer_1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Q2) (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Q3) (Product Ion Selection) Collision_Cell->Mass_Analyzer_2 Detector_MS Detector Mass_Analyzer_2->Detector_MS Detector_MS->Data_Analysis Performance_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS Sensitivity_UV Moderate Sensitivity (µg/mL range) Selectivity_UV Good Selectivity (Based on Chromophoric Properties) Matrix_UV Susceptible to Matrix Interference Cost_UV Lower Cost & Complexity Sensitivity_MS High Sensitivity (ng/mL to pg/mL range) Selectivity_MS High Specificity (Based on Mass-to-Charge Ratio) Matrix_MS Reduced Matrix Effects Cost_MS Higher Cost & Complexity Irbesartan_Analysis Irbesartan Analysis Irbesartan_Analysis->Sensitivity_UV Irbesartan_Analysis->Selectivity_UV Irbesartan_Analysis->Matrix_UV Irbesartan_Analysis->Cost_UV Irbesartan_Analysis->Sensitivity_MS Irbesartan_Analysis->Selectivity_MS Irbesartan_Analysis->Matrix_MS Irbesartan_Analysis->Cost_MS

References

A Comparative Guide to Inter-day and Intra-day Variability in Irbesartan Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Irbesartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension, is critical in both pharmaceutical quality control and clinical pharmacokinetic studies. The reliability of any analytical method is fundamentally assessed by its precision, which is typically evaluated through the determination of intra-day and inter-day variability. This guide provides a comparative overview of the performance of common analytical techniques used for Irbesartan quantification, with a focus on their reported intra-day and inter-day precision. The information presented is collated from various validation studies and is intended to assist researchers in selecting the most appropriate method for their specific application.

Quantitative Comparison of Analytical Methods

The precision of an analytical method is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with lower values indicating higher precision. The following table summarizes the reported intra-day and inter-day variability for the quantification of Irbesartan using different analytical techniques.

Analytical MethodSample MatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)
High-Performance Liquid Chromatography (HPLC)
RP-HPLC with UV DetectionTablet Dosage Form< 2.0[1][2]< 2.0[1][2]
RP-HPLC with UV DetectionBulk Drug< 1.0Not Reported
RP-HPLC with UV Detection (Simultaneous with Amlodipine)Pharmaceutical Formulation0.435[3]0.30[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Human Plasma0.02 - 2.15[4]0.02 - 2.15[4]
High-Performance Thin-Layer Chromatography (HPTLC)
RP-HPTLC (Simultaneous with Amlodipine)Tablet Formulation< 2.0[5]< 2.0[5]
Spectrophotometry
UV-Spectrophotometry (Simultaneous with Hydrochlorothiazide)Combined Dosage Forms< 2.0[6]< 2.0[6]
Polarographic Methods
Square Wave & Differential Pulse VoltammetryPharmaceutical Preparations0.87 - 2.61[7]0.87 - 2.61[7]

Note: The values presented are indicative and can vary based on the specific experimental conditions, laboratory, and analyst.

Experimental Protocols

The methodologies outlined below are representative of the techniques compared in this guide.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A widely used method for the quantification of Irbesartan in pharmaceutical dosage forms involves RP-HPLC with UV detection.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: An Inertsil ODS C-18 column (250 x 4.6mm, 5µm) is commonly used.[1]

  • Mobile Phase: A typical mobile phase is a mixture of methanol, acetonitrile, and 2% orthophosphoric acid in a ratio of 40:40:20 (v/v/v).[1]

  • Flow Rate: A flow rate of 1.5 ml/min is often employed.[1]

  • Detection: The eluent is monitored at a wavelength of 260 nm.[1]

  • Procedure for Precision Assessment:

    • Intra-day Precision (Repeatability): The analysis of at least three different concentrations of Irbesartan is repeated three times within the same day. The %RSD of the measurements is then calculated.

    • Inter-day Precision (Intermediate Precision): The same procedure as for intra-day precision is followed, but the analysis is carried out on three different days. The %RSD across the days is calculated to determine inter-day precision.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Irbesartan in biological matrices such as human plasma, LC-MS/MS offers high sensitivity and selectivity.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically required to remove plasma proteins and other interfering substances.

  • Chromatographic Conditions: Similar to RP-HPLC, a C18 column is often used with a gradient elution of a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Irbesartan and an internal standard.

  • Procedure for Precision Assessment:

    • Quality control (QC) samples at low, medium, and high concentrations are prepared in the biological matrix.

    • Intra-day Precision: Multiple replicates of each QC level are analyzed in a single analytical run.

    • Inter-day Precision: The analysis of QC samples is repeated on multiple days to assess the variability between runs.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for Irbesartan quantification, with a focus on assessing intra-day and inter-day precision.

Caption: Workflow for assessing intra-day and inter-day precision.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by the specific requirements of the study. The following diagram illustrates the logical considerations in selecting a method for Irbesartan quantification.

G cluster_matrix Sample Matrix cluster_pharm_methods Suitable Methods for Pharmaceutical Samples cluster_bio_methods Suitable Methods for Biological Samples cluster_considerations Method Selection Criteria start Start: Need to Quantify Irbesartan matrix_pharm Pharmaceutical Formulation (Tablets, Bulk Drug) start->matrix_pharm matrix_bio Biological Matrix (Plasma, Urine) start->matrix_bio hplc HPLC-UV matrix_pharm->hplc hptlc HPTLC matrix_pharm->hptlc spectro UV-Spectrophotometry matrix_pharm->spectro lcms LC-MS/MS matrix_bio->lcms sensitivity Required Sensitivity & Selectivity hplc->sensitivity throughput Sample Throughput hptlc->throughput cost Cost & Availability of Instrumentation spectro->cost lcms->sensitivity end Final Method Selection sensitivity->end throughput->end cost->end

Caption: Decision tree for selecting an Irbesartan quantification method.

References

A Comparative Guide to Establishing the Limit of Quantification (LOQ) for Irbesartan Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Quantification (LOQ) of Irbesartan, a widely prescribed angiotensin II receptor antagonist. The objective is to offer a comparative overview of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, quality control of pharmaceutical formulations, or other research applications.

Comparison of Analytical Methods for Irbesartan Quantification

The selection of an analytical method for the quantification of Irbesartan is critical and depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are the most commonly employed techniques. Below is a summary of their performance characteristics for Irbesartan assays.

Table 1: Comparison of LOQ and Key Parameters for Irbesartan Assays
Analytical MethodSample MatrixLimit of Quantification (LOQ)InstrumentationKey Advantages
HPLC-UV Bulk Drug / Pharmaceutical Formulation0.03 µg/mL - 0.24 µg/mL[1]HPLC with UV/Vis DetectorCost-effective, robust, widely available.
Human Plasma0.1 µg/mLHPLC with UV/Vis DetectorGood for routine analysis of formulations.
LC-MS/MS Human Plasma10 ng/mLLC with Triple Quadrupole MSHigh sensitivity and selectivity, ideal for bioanalysis.
Rat Plasma5.01 ng/mLLC with Triple Quadrupole MSGold standard for pharmacokinetic studies.
UV-Vis Spectrophotometry Bulk Drug / Pharmaceutical Formulation1 µg/mL - 3.72 µg/mLUV/Vis SpectrophotometerSimple, rapid, and economical for bulk drug analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections provide representative protocols for the determination of Irbesartan's LOQ using HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Irbesartan in bulk drug and pharmaceutical dosage forms.

a. Instrumentation:

  • HPLC system with a UV/Vis detector (e.g., Shimadzu LC-20AT series with SPD-20A UV photodiode array detector)[2]

  • C18 analytical column (e.g., Inertsil ODS C-18, 250 x 4.6mm, 5µm)[3]

b. Reagents and Materials:

  • Irbesartan reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid (OPA)

  • Water (HPLC grade)

c. Chromatographic Conditions:

  • Mobile Phase: Methanol: Acetonitrile: 2% OPA (40:40:20, v/v/v)[3]

  • Flow Rate: 1.5 mL/min[3]

  • Detection Wavelength: 260 nm[3]

  • Injection Volume: 20 µL[2]

  • Column Temperature: Ambient

d. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Irbesartan reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from the expected LOQ up to a suitable upper limit for the calibration curve.

e. Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 100 mg of Irbesartan to a 100 mL volumetric flask.[2]

  • Add approximately 60 mL of mobile phase and sonicate for 15 minutes.[2]

  • Make up the volume with the mobile phase, mix well, and centrifuge at 2500 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm nylon membrane filter.[2]

  • Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.

f. Determination of LOQ: The LOQ is determined as the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is typically established by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio (commonly a ratio of 10:1) or by determining the concentration at which the coefficient of variation (%CV) of replicate measurements is within an acceptable range (e.g., ≤ 20%).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of Irbesartan in biological matrices such as human plasma.

a. Instrumentation:

  • LC-MS/MS system (e.g., AB Sciex API-3000 mass spectrometer with a TurboIonSpray™ interface)

  • C18 analytical column (e.g., Hypersil GOLD C18, 100 x 4.6 mm, 5 µm)[4]

b. Reagents and Materials:

  • Irbesartan reference standard

  • Irbesartan-d4 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

c. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Methanol: 0.2% Formic acid in water (85:15, v/v)

  • Flow Rate: 0.70 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MS/MS Transitions:

    • Irbesartan: m/z 429.3 → 195.1[5]

    • This compound (IS): m/z 433.5 → 207.0

d. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Irbesartan and this compound in methanol.

  • Working Standard and QC Solutions: Prepare serial dilutions of the Irbesartan stock solution in methanol:water (50:50) to create calibration standards and QC samples at low, medium, and high concentrations.

  • Spiked Plasma Samples: Spike drug-free human plasma with the working standard and QC solutions to achieve the desired concentrations.

e. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma sample (e.g., 0.5 mL) onto the cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

f. Determination of LOQ: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (≤ 20% CV) and accuracy (within ±20% of the nominal concentration).

UV-Visible Spectrophotometry

This is a simple and cost-effective method for the quantification of Irbesartan in bulk drug and simple pharmaceutical formulations.

a. Instrumentation:

  • UV-Visible Spectrophotometer (e.g., ELICO UV-Visible spectrophotometer, model ELS 163)

b. Reagents and Materials:

  • Irbesartan reference standard

  • Methanol (AR grade) or 0.1N Hydrochloric acid[6]

c. Method:

  • Solvent: Methanol or 0.1N HCl[6]

  • Wavelength of Maximum Absorbance (λmax): Approximately 224-270 nm, depending on the solvent.[6]

d. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of Irbesartan and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for the calibration curve (e.g., 4-12 µg/mL).

e. Sample Preparation (for Tablets):

  • Prepare a sample solution from the tablet powder in the same manner as for the standard, aiming for a final concentration within the linear range of the method.

f. Determination of LOQ: The LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.

Visualizing the Methodologies and Mechanism of Action

To further clarify the experimental processes and the pharmacological context of Irbesartan, the following diagrams are provided.

Irbesartan's Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan is an angiotensin II receptor blocker (ARB) that exerts its therapeutic effect by selectively inhibiting the binding of angiotensin II to the AT1 receptor.[7][8] This blockade disrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[9][10][11]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) Irbesartan Irbesartan Irbesartan->AT1_Receptor  Blocks

Caption: Irbesartan blocks the AT1 receptor, preventing Angiotensin II's effects.

Experimental Workflow: LOQ Determination by HPLC-UV

The following diagram illustrates the typical workflow for determining the LOQ of Irbesartan in a pharmaceutical formulation using HPLC-UV.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & LOQ Determination Standard_Prep Prepare Irbesartan Standard Solutions HPLC_Injection Inject Samples and Standards into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Tablet Sample Solution Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography UV_Detection UV Detection (260 nm) Chromatography->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve LOQ_Determination Determine LOQ (S/N Ratio or %CV) Calibration_Curve->LOQ_Determination

Caption: Workflow for Irbesartan LOQ determination using HPLC-UV.

Logical Relationship: Selecting an Analytical Method

The choice of an analytical method for Irbesartan quantification is guided by a balance of sensitivity requirements, sample complexity, and available resources.

Method_Selection Start Define Analytical Requirements High_Sensitivity High Sensitivity Needed? (e.g., Bioanalysis) Start->High_Sensitivity Complex_Matrix Complex Matrix? (e.g., Plasma) High_Sensitivity->Complex_Matrix No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes Complex_Matrix->LC_MS Yes Simple_Matrix Simple Matrix? (Bulk/Formulation) Complex_Matrix->Simple_Matrix No HPLC_UV HPLC-UV UV_Spec UV-Vis Spectrophotometry Simple_Matrix->HPLC_UV Yes Simple_Matrix->UV_Spec Yes (for high conc.)

Caption: Decision tree for selecting an Irbesartan analytical method.

References

comparative recovery of Irbesartan-d4 using different extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate quantification of therapeutic agents and their metabolites is paramount. The choice of extraction method for sample preparation is a critical step that directly impacts the reliability of bioanalytical results. This guide provides a comparative overview of three common extraction techniques—Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE)—for the recovery of Irbesartan-d4, a deuterated internal standard of the antihypertensive drug Irbesartan.

This comparison is based on a review of published experimental data, offering insights into the relative performance of each method. The selection of an optimal extraction technique is contingent on various factors, including the desired recovery rate, sample matrix complexity, throughput requirements, and cost considerations.

Comparative Recovery Data

The following table summarizes the reported recovery percentages for this compound and its non-deuterated counterpart, Irbesartan, using different extraction methodologies. It is important to note that the recovery of an internal standard like this compound is expected to be comparable to that of the parent drug, Irbesartan.

Extraction MethodAnalyteMean Recovery (%)Solvent/CartridgeReference
Solid-Phase Extraction (SPE) Irbesartan99.76%Isolute CN cartridge[1]
Protein Precipitation (PP) Irbesartan90.9%Acetonitrile[2]
Liquid-Liquid Extraction (LLE) This compound64.4%Diethyl ether: Dichloromethane (70:30 v/v)[3]
Liquid-Liquid Extraction (LLE) Irbesartan54.62% - 70.76%Ethyl acetate: n-Hexane (80:20 v/v)[4]
Liquid-Liquid Extraction (LLE) Irbesartan73.3% - 77.1%Diethyl ether: Dichloromethane (7:3 v/v)[5]
Liquid-Liquid Extraction (LLE) Irbesartan97.28%Acetonitrile (1:1 v/v)[6]

Experimental Workflows

The general experimental workflows for each extraction method are depicted in the diagrams below. These flowcharts illustrate the key steps involved in isolating the analyte of interest from a biological matrix, typically plasma.

ExtractionWorkflows cluster_SPE Solid-Phase Extraction (SPE) cluster_PP Protein Precipitation (PP) cluster_LLE Liquid-Liquid Extraction (LLE) SPE_Start Plasma Sample SPE_Condition Condition Cartridge SPE_Load Load Sample SPE_Start->SPE_Load SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_End Analysis (LC-MS/MS) SPE_Elute->SPE_End PP_Start Plasma Sample PP_AddSolvent Add Acetonitrile PP_Start->PP_AddSolvent PP_Vortex Vortex PP_AddSolvent->PP_Vortex PP_Centrifuge Centrifuge PP_Vortex->PP_Centrifuge PP_Collect Collect Supernatant PP_Centrifuge->PP_Collect PP_End Analysis (LC-MS/MS) PP_Collect->PP_End LLE_Start Plasma Sample LLE_AddSolvent Add Immiscible Organic Solvent LLE_Start->LLE_AddSolvent LLE_Vortex Vortex/Mix LLE_AddSolvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Separate Separate Layers LLE_Centrifuge->LLE_Separate LLE_Evaporate Evaporate Organic Layer LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End Analysis (LC-MS/MS) LLE_Reconstitute->LLE_End

Comparative workflows for SPE, PP, and LLE.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Solid-Phase Extraction (SPE)

A study reporting high recovery of Irbesartan utilized a solid-phase extraction technique with a cyanide (CN) bonded silica sorbent.[1]

  • Cartridge Conditioning: The Isolute CN cartridge (100 mg) was conditioned prior to sample loading.

  • Sample Loading: The plasma sample containing Irbesartan was loaded onto the conditioned cartridge.

  • Washing: The cartridge was washed to remove endogenous interferences.

  • Elution: Irbesartan and the internal standard were eluted from the cartridge. The eluate was then prepared for analysis.

  • Analysis: The extracted sample was analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Protein Precipitation (PP)

A simple and rapid protein precipitation method demonstrated high recovery of Irbesartan.[2]

  • Sample Preparation: An aliquot of 50 μL of human plasma was used.

  • Precipitation: A simple protein precipitation was performed using acetonitrile.

  • Separation: The sample was then separated on a Zorbax SB C18 column.

  • Analysis: The quantification of Irbesartan was carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid-Liquid Extraction (LLE)

A bioanalytical method for the simultaneous estimation of Irbesartan and Hydrochlorothiazide in human plasma employed a liquid-liquid extraction technique.[3]

  • Sample Preparation: Human plasma samples were used.

  • Extraction: Analytes were recovered using a mixture of diethyl ether and dichloromethane (70:30 v/v).

  • Separation: The extracted analytes were separated on an Ace 5 C18 column.

  • Analysis: Quantification was performed using LC-MS/MS. A mean recovery of 64.4% was reported for the this compound internal standard.[3]

Another LLE method for Irbesartan in human plasma utilized a different solvent system.[6]

  • Extraction: The drug was extracted from plasma using acetonitrile (1:1 v/v).

  • Analysis: The separation and quantification were performed by HPLC. This method reported a high mean recovery of 97.28% for Irbesartan.[6]

Conclusion

The choice of extraction method for this compound significantly influences recovery rates. Based on the available data, Solid-Phase Extraction and Protein Precipitation appear to offer the highest recoveries for Irbesartan, suggesting they would be highly effective for its deuterated analog as well. While Liquid-Liquid Extraction is a viable option, the recovery can be more variable depending on the solvent system employed. Researchers should consider the specific requirements of their assay, including sensitivity, selectivity, and throughput, when selecting the most appropriate extraction strategy.

References

Safety Operating Guide

Proper Disposal of Irbesartan-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Irbesartan-d4, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. Due to its use in research and its potential hazards, specific protocols must be followed to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, at a minimum, personnel should wear safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information for this compound.

PropertyValueSource
CAS Number 1216883-23-6Safety Data Sheet
Molecular Formula C₂₅H₂₄D₄N₆OSafety Data Sheet
Appearance SolidSafety Data Sheet
Known Hazards Skin Irritant, Eye Irritant, Respiratory IrritantSafety Data Sheet
Storage Store in a cool, dry, and well-ventilated place.Safety Data Sheet
Disposal Recommendation Do not dispose of with household garbage or into the sewage system. Must be disposed of according to official regulations.Safety Data Sheet

Step-by-Step Disposal Protocol

The disposal of this compound, as a research-grade chemical, requires a conservative approach that treats the compound as potentially hazardous waste, even if it is not explicitly listed as such under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas, weigh boats), and used PPE, must be considered chemical waste.

  • Segregate the Waste: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or sharps. It should be collected in a dedicated, clearly labeled hazardous waste container.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically resistant, sealable container for collecting this compound waste. The container must be in good condition and compatible with the waste.

  • Label the Container: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Irritant"). Include the date when the first piece of waste was added to the container.

Step 3: On-site Accumulation

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Follow Accumulation Limits: Adhere to the regulations regarding the maximum volume of hazardous waste and the maximum time it can be stored in a satellite accumulation area before being transferred to a central storage facility.

Step 4: Professional Disposal

  • Engage a Licensed Waste Vendor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Incineration is Preferred: For non-hazardous pharmaceutical and research chemical waste, high-temperature incineration is the environmentally preferred disposal method. This ensures the complete destruction of the compound.

  • Documentation: Retain all documentation, including waste manifests, provided by the disposal vendor. This documentation is crucial for regulatory compliance and serves as a record of proper disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Professional Disposal cluster_2 Regulatory Compliance A This compound Waste Generation (unused chemical, contaminated labware, PPE) B Segregate as Chemical Waste A->B C Containerize in a Labeled, Sealable, and Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with Licensed Hazardous Waste Vendor D->E F Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G High-Temperature Incineration F->G H Complete and Retain Waste Manifest G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is the responsibility of every researcher to be knowledgeable about and to follow the proper waste disposal protocols for all chemicals used in their work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Personal protective equipment for handling Irbesartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Irbesartan-d4, a deuterated analog of the angiotensin II receptor blocker, Irbesartan. Adherence to these protocols is critical for minimizing exposure risk and ensuring a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Store in a well-ventilated place and keep the container tightly closed.

  • Store locked up.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 or EN 166Protects eyes from dust particles and splashes.
Face Shield-Recommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesASTM F739Prevents skin contact with the compound. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged or immersive contact, glove selection should be based on chemical compatibility testing. Always inspect gloves for tears or punctures before and during use.
Body Protection Laboratory Coat-Protects skin and personal clothing from contamination.
Respiratory Protection Particulate RespiratorNIOSH-approved N95, P95, or P100; or EU FFP2 or FFP3Required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of dust. The level of protection should be chosen based on a risk assessment of the specific procedure.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific handling area (e.g., chemical fume hood). gather_materials Gather all necessary equipment and PPE. prep_area->gather_materials don_ppe Don appropriate PPE as per the table above. gather_materials->don_ppe weigh Weigh the required amount of this compound in a ventilated enclosure. don_ppe->weigh dissolve If preparing a solution, add the solvent to the powder slowly to avoid aerosolization. weigh->dissolve decontaminate Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). dissolve->decontaminate dispose_waste Dispose of all contaminated waste according to the disposal plan. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Operational workflow for handling this compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Designate a work area within a certified chemical fume hood. Assemble all necessary materials, including this compound, spatulas, weigh boats, vials, and the chosen solvent.

  • PPE: Don a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. If not working in a fume hood, a particulate respirator is mandatory.

  • Weighing: Carefully weigh the desired amount of this compound powder onto a weigh boat. Use gentle movements to avoid creating dust.

  • Transfer: Transfer the weighed powder into the receiving vial.

  • Dissolution: If making a solution, slowly add the solvent to the vial containing the powder. Cap the vial and mix gently until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula, weigh boat, and work surface with a suitable solvent. Dispose of all contaminated disposable items as hazardous waste.

  • Post-Handling: Remove PPE and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

start Waste Generated (this compound or contaminated material) is_sharp Is the waste a sharp? start->is_sharp is_empty Is the container empty as per regulations? hazardous_waste Dispose as Hazardous Pharmaceutical Waste (Segregate in a labeled, sealed container) is_empty->hazardous_waste No rinse_container Triple-rinse the container with a suitable solvent. is_empty->rinse_container Yes is_sharp->is_empty No sharps_container Place in a designated sharps container for hazardous waste is_sharp->sharps_container Yes disposal_rinsate Collect rinsate as hazardous waste. rinse_container->disposal_rinsate dispose_container Dispose of the rinsed container as non-hazardous waste (e.g., glass recycling). disposal_rinsate->dispose_container

Decision tree for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Classification: While Irbesartan is not specifically listed as a P- or U-listed hazardous waste by the EPA, it is prudent to manage it as a non-hazardous pharmaceutical waste that requires incineration. However, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures, as local regulations may vary.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous laboratory glass.

  • Spill Cleanup: In the event of a spill, wear the appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

By implementing these safety and handling procedures, researchers can significantly mitigate the risks associated with working with this compound, fostering a safe and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.